CP-465022 maleate
説明
特性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUWLRVXIHECY-KSUUAYPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to CP-465022 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 maleate is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers investigating the role of AMPA receptors in neurological disorders and for professionals in the field of drug development. The information presented herein is based on seminal preclinical studies that have characterized the in vitro and in vivo properties of this compound. Notably, while demonstrating clear target engagement and anticonvulsant effects, CP-465022 did not show neuroprotective efficacy in animal models of stroke.
Core Properties of this compound
CP-465022 is a quinazolin-4-one derivative with the chemical name 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[4] As a noncompetitive antagonist, it inhibits AMPA receptor function at a site distinct from the glutamate binding site.[1] This allosteric modulation allows it to inhibit receptor function regardless of the concentration of the agonist.
Table 1: Chemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Formula | C26H24ClFN4O (CP-465022 base) | [4] |
| Molecular Weight | 462.95 g/mol (CP-465022 base) | N/A |
| Mechanism of Action | Noncompetitive AMPA receptor antagonist | [1] |
| IC50 (AMPA receptor) | 25 nM (in rat cortical neurons) | [1] |
| Binding Site | Allosteric site at the interface of the ligand-binding and transmembrane domains | N/A |
In Vitro Pharmacology
The in vitro activity of CP-465022 has been primarily characterized through electrophysiological studies on cultured neurons. These studies have established its potency and selectivity for AMPA receptors over other ionotropic glutamate receptors.
Table 2: In Vitro Efficacy and Selectivity
| Parameter | Agonist | Cell Type | Value | Reference |
| IC50 | Kainate | Rat cortical neurons | 25 nM | [1] |
| Inhibition of NMDA-induced currents (peak) | NMDA (100 µM) | Rat cortical neurons | 36% at 10 µM | N/A |
| Inhibition of NMDA-induced currents (at 8s) | NMDA (100 µM) | Rat cortical neurons | 70% at 10 µM | N/A |
| Inhibition of Kainate-induced currents | Kainate (100 µM) | Rat hippocampal neurons | ~99% at 1 µM | N/A |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a summary of the methods used to characterize the in vitro pharmacology of CP-465022.
-
Cell Culture: Primary cultures of cortical and hippocampal neurons are prepared from embryonic rats. Neurons are plated on poly-L-lysine coated coverslips and maintained in a suitable growth medium.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on neurons after a specified number of days in vitro. The extracellular solution contains standard physiological concentrations of salts, buffer, and glucose. The intracellular pipette solution contains a potassium-based solution with ATP and GTP to support cell health.
-
Drug Application: Agonists (AMPA, kainate, NMDA) and CP-465022 are applied to the neurons via a rapid perfusion system.
-
Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and digitized for analysis. The peak and steady-state components of the agonist-evoked currents are measured in the presence and absence of CP-465022. Concentration-response curves are generated to determine IC50 values.
In Vivo Pharmacology
In vivo studies in rats have demonstrated that CP-465022 effectively crosses the blood-brain barrier and exerts pharmacological effects on the central nervous system.
Table 3: In Vivo Pharmacodynamic Effects
| Model | Species | Endpoint | Key Findings | Reference |
| Hippocampal Synaptic Transmission | Rat | Inhibition of population spike | Potent and efficacious inhibition | [5] |
| Pentylenetetrazole (PTZ)-induced Seizures | Rat | Inhibition of seizures | Dose-dependent anticonvulsant effect | [5] |
| Global Ischemia (4-vessel occlusion) | Rat | CA1 neuron survival | No significant neuroprotection | [5] |
| Focal Ischemia (MCAO) | Rat | Infarct volume | No significant reduction in infarct volume | [5] |
Experimental Protocol: In Vivo Electrophysiology in Anesthetized Rats
This protocol outlines the methodology for assessing the effect of CP-465022 on synaptic transmission in the hippocampus.
-
Animal Preparation: Adult male rats are anesthetized with urethane. The animals are placed in a stereotaxic frame, and their body temperature is maintained.
-
Electrode Implantation: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum of the hippocampus.
-
Electrophysiological Recording: Evoked field potentials (population spikes) are recorded in response to stimulation of the Schaffer collaterals. A stable baseline response is established before drug administration.
-
Drug Administration: CP-465022 is administered systemically (e.g., intravenously or subcutaneously).
-
Data Analysis: The amplitude of the population spike is measured over time following drug administration to determine the extent and duration of inhibition of synaptic transmission.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia
The following is a generalized protocol for the MCAO model used to evaluate the neuroprotective potential of CP-465022.
-
Animal Preparation: Adult male rats are anesthetized.
-
Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) by inserting a filament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: CP-465022 or vehicle is administered at a specific time relative to the onset of ischemia or reperfusion.
-
Neurological Assessment: Neurological deficits are assessed at various time points after surgery.
-
Histological Analysis: After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed. Brain sections are stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct, and the infarct volume is quantified.
Mechanism of Action and Signaling Pathways
CP-465022 acts as a noncompetitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor complex, which is believed to be at the interface between the ligand-binding domain and the transmembrane domain. This binding event prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally occur upon glutamate binding.
Mechanism of CP-465022 Action on AMPA Receptor Signaling.
Experimental and Logical Workflows
The investigation of a novel compound like CP-465022 typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Logical Workflow for the Preclinical Evaluation of CP-465022.
Summary and Future Directions
This compound is a valuable research tool for elucidating the physiological and pathological roles of AMPA receptors. Its high potency and selectivity make it a precise pharmacological probe. The in vivo findings, particularly the lack of neuroprotection in ischemia models, have been significant in shaping the understanding of the therapeutic potential of AMPA receptor antagonists in acute excitotoxic injury. While the initial hypothesis that AMPA receptor blockade would be robustly neuroprotective was not supported by studies with this compound, its anticonvulsant properties suggest that the therapeutic utility of selective, noncompetitive AMPA receptor antagonists may lie in other neurological conditions characterized by neuronal hyperexcitability, such as epilepsy. Further research could explore the efficacy of CP-465022 in other models of neurological and psychiatric disorders where AMPA receptor signaling is implicated.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ERK1/2 mitogen-activated protein kinase pathway as a master regulator of the G1- to S-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CP-465022 Maleate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Noncompetitive AMPA Receptor Antagonism
CP-465022 exerts its primary pharmacological effect by inhibiting AMPA receptor-mediated currents. Extensive research has demonstrated that this inhibition is noncompetitive with respect to the agonist concentration, and it is not dependent on either use or voltage.[1] The compound has been identified as a quinazolin-4-one derivative, and its chemical name is 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[1]
Allosteric Binding Site
Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the AMPA receptor. This binding site is located at the interface between the S1 and S2 glutamate-binding core and the transmembrane domains of the receptor. Specifically, it is thought to interact with the S1-M1 and S2-M4 linkers, which are crucial for transducing the conformational change from agonist binding to the opening of the ion channel. By binding to this site, CP-465022 stabilizes a non-conducting state of the receptor, thereby preventing ion flux even when an agonist is bound.
Selectivity Profile
CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors.[1] This selectivity is a key feature, as it allows for the specific interrogation of AMPA receptor function in various physiological and pathological processes.
Off-Target Activity: Naᵥ1.6 Channels
In addition to its primary target, CP-465022 has been shown to block the persistent component of Naᵥ1.6 channel activity. This off-target effect is an important consideration in experimental design and data interpretation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for CP-465022 maleate.
| Parameter | Value | Species/Cell Type | Agonist | Reference |
| IC₅₀ (AMPA Receptor) | 25 nM | Rat Cortical Neurons | Kainate | [1] |
| Inhibition of Peak NMDA Currents (1 µM CP-465022) | ~19% | Cultured Rat Cerebellar Granule Neurons | NMDA | |
| Inhibition of Peak NMDA Currents (10 µM CP-465022) | ~36% | Cultured Rat Cortical Neurons | NMDA |
Signaling Pathway
CP-465022, by blocking the AMPA receptor, inhibits the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron. This has significant downstream consequences on intracellular signaling cascades that are crucial for synaptic plasticity and neuronal excitability.
Experimental Protocols
Determination of IC₅₀ using Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes the method to determine the half-maximal inhibitory concentration (IC₅₀) of CP-465022 on AMPA receptor-mediated currents.
Cell Preparation:
-
Primary cultures of rat cortical neurons are prepared from embryonic day 18-19 rat cortices.
-
Neurons are plated on poly-D-lysine coated coverslips and maintained in a suitable culture medium for 7-14 days.
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Tetrodotoxin (1 µM) and picrotoxin (50 µM) are included to block voltage-gated sodium channels and GABAₐ receptors, respectively.
-
The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at -60 mV.
-
AMPA receptor-mediated currents are evoked by the rapid application of an agonist, such as 100 µM kainate.
Data Analysis:
-
The peak amplitude of the inward current is measured before and after the application of various concentrations of CP-465022.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the CP-465022 concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.
Assessment of Noncompetitive Antagonism
To confirm the noncompetitive nature of CP-465022's antagonism, the IC₅₀ is determined in the presence of varying concentrations of the AMPA receptor agonist.
-
Follow the protocol for IC₅₀ determination as described above.
-
Generate concentration-response curves for CP-465022 at multiple fixed concentrations of the agonist (e.g., 30 µM, 100 µM, and 300 µM kainate).
-
A noncompetitive antagonist will produce a decrease in the maximal response of the agonist without a significant shift in the EC₅₀ of the agonist. The IC₅₀ of the antagonist should remain relatively constant across different agonist concentrations.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel AMPA receptor antagonist like CP-465022.
Conclusion
This compound is a valuable pharmacological tool for the study of AMPA receptor function. Its high potency, selectivity, and well-characterized noncompetitive mechanism of action make it a suitable probe for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. Researchers should, however, remain mindful of its off-target effects on Naᵥ1.6 channels when interpreting experimental results.
References
An In-depth Technical Guide to CP-465022 Maleate: A Selective Non-competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 maleate is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of CP-465022, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Detailed experimental protocols and visual diagrams of key processes are included to facilitate understanding and replication of pivotal experiments.
Introduction
The overactivation of glutamate receptors, particularly the AMPA subtype, is implicated in the pathophysiology of various neurological disorders, including epilepsy and ischemic brain injury. This has driven the development of AMPA receptor antagonists as potential therapeutic agents. CP-465022, chemically identified as (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, emerged as a highly selective, non-competitive antagonist of the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the receptor complex.[2] This guide synthesizes the available technical data on CP-465022, offering a valuable resource for researchers in neuroscience and drug development.
Mechanism of Action
CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[3] This means it does not compete with the endogenous ligand, glutamate, for binding to the agonist recognition site. Instead, it binds to a distinct allosteric site located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the GluA2 subunit.[4] This binding event stabilizes the receptor in a closed or desensitized state, thereby preventing ion channel opening even when glutamate is bound. The inhibition by CP-465022 is not use-dependent or voltage-dependent.[3]
Quantitative Pharmacological Data
The pharmacological profile of CP-465022 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 25 nM | Rat Cortical Neurons | Electrophysiology | [3] |
| Selectivity | Selective for AMPA over NMDA and Kainate receptors | Rat | Electrophysiology | [3] |
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
| Seizure Model | Endpoint | ED50 (mg/kg, s.c.) | Species | Reference |
| Pentylenetetrazole-induced | Clonic Seizures | Not explicitly stated, but 5 mg/kg is above the ED50 | Rat | [2] |
| Pentylenetetrazole-induced | Tonic Seizures | Not explicitly stated, but 5 mg/kg is above the ED50 | Rat | [2] |
| Pentylenetetrazole-induced | Lethality | Not explicitly stated, but 5 mg/kg is above the ED50 | Rat | [2] |
Table 3: In Vivo Central Nervous System Effects
| Effect | ED50 (mg/kg, s.c.) | Species | Reference |
| Decreased Horizontal Locomotor Activity | 11.9 | Rat | [2] |
| Decreased Vertical Locomotor Activity | 6.6 | Rat | [2] |
Note: Specific Ki, Cmax, Tmax, and AUC values for CP-465022 were not available in the public domain at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the protocols for key experiments used to characterize CP-465022.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of CP-465022 on AMPA receptor-mediated currents in neurons.
Protocol:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat pups and cultured on poly-D-lysine-coated glass coverslips.
-
Solutions:
-
External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Contains (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, and 4 Na2ATP, pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Coverslips with adherent neurons are placed in a recording chamber and perfused with ACSF.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Cells are voltage-clamped at -60 mV.
-
AMPA receptor-mediated currents are evoked by local application of glutamate or AMPA.
-
-
Drug Application: After obtaining a stable baseline response, CP-465022 is bath-applied at various concentrations.
-
Data Analysis: The inhibition of the AMPA receptor-mediated current amplitude by CP-465022 is measured, and concentration-response curves are generated to determine the IC50 value.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This in vivo model is used to assess the anticonvulsant activity of compounds.
Protocol:
-
Animals: Male Wistar rats are used.
-
Drug Administration: CP-465022 or vehicle is administered subcutaneously (s.c.) at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 60 minutes), pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.) at a convulsant dose (e.g., 60-100 mg/kg).[2][5]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.
-
Scoring: Seizure severity is scored using a modified Racine's scale:[6][7]
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic forelimb convulsions
-
Stage 4: Clonic-tonic seizures
-
Stage 5: Generalized tonic-clonic seizures with loss of posture
-
-
Data Analysis: The dose of CP-465022 that protects 50% of the animals from a specific seizure stage (e.g., generalized tonic-clonic seizures) is determined as the ED50.
Middle Cerebral Artery Occlusion (MCAO) Model
This model of focal cerebral ischemia is used to evaluate the neuroprotective potential of compounds.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).[1][8]
-
For transient ischemia, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
-
Drug Administration: CP-465022 or vehicle is administered at a defined time relative to the onset of ischemia.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-ischemia.
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours), animals are euthanized, and their brains are removed.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[1][9]
-
Viable tissue stains red, while infarcted tissue remains white.
-
The infarct volume is quantified using image analysis software.[9]
-
Summary and Conclusion
CP-465022 is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its mechanism of action via an allosteric site distinguishes it from competitive antagonists. In vivo, it demonstrates clear anticonvulsant properties. However, a significant finding is its lack of neuroprotective efficacy in models of cerebral ischemia, which contrasts with less selective AMPA receptor antagonists.[10] This suggests that the neuroprotective effects observed with other compounds may be mediated by actions at other glutamate receptor subtypes, such as kainate receptors, in addition to AMPA receptor blockade. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential and neurobiological roles of selective AMPA receptor modulation.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CP-465,022: A Selective Non-Competitive AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CP-465,022, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] CP-465,022, identified as 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, has demonstrated significant anticonvulsant properties in preclinical models.[5][6][7] This document details the scientific journey of CP-465,022, from its initial discovery and synthesis to its in-depth biological evaluation, including its mechanism of action and key experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of neuropharmacology and drug development.
Introduction: The Role of AMPA Receptors in Neurological Disorders
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for mediating fast synaptic transmission.[8] Among these, the AMPA receptors play a pivotal role in the generation and propagation of excitatory signals.[8] Dysregulation of AMPA receptor activity has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and pain.[2][9] Consequently, the development of selective AMPA receptor antagonists has been a significant focus of pharmaceutical research.[1][3] CP-465,022 emerged from these efforts as a promising compound with high selectivity and potency.[1][3][10]
Discovery of CP-465,022
CP-465,022 was discovered by researchers at Pfizer Global Research and Development.[6] The discovery was part of a broader effort to identify novel quinazolin-4-one derivatives as AMPA receptor antagonists. The hypothesis driving this research was that aberrant AMPA receptor activity contributes to epileptogenesis and neurodegeneration, making AMPA receptor antagonists potential therapeutic agents for these conditions.[1][3]
Synthesis of CP-465,022 Maleate
The chemical synthesis of CP-465,022, a quinazolin-4-one derivative, involves a multi-step process. While the precise, detailed industrial synthesis protocol for CP-465,022 is proprietary, the general synthetic route for similar quinazolin-4-one compounds can be inferred from the chemical literature. The synthesis typically involves the formation of the quinazolinone core, followed by the introduction of the various substituent groups.[5]
A plausible synthetic approach involves the following key steps:
-
Formation of the Quinazolinone Core: The synthesis likely begins with the construction of the fundamental quinazolin-4-one scaffold. This can be achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable reagent to form the heterocyclic ring system.
-
Introduction of the Chlorophenyl Group: The 3-(2-chlorophenyl) substituent is introduced. This can be accomplished through a reaction between the quinazolinone intermediate and a 2-chlorophenyl containing reagent.
-
Synthesis of the Pyridine Moiety: The 2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl] side chain is synthesized separately and then coupled to the quinazolinone core. This involves creating the vinyl linkage and ensuring the correct stereochemistry.
-
Final Assembly and Salt Formation: The final steps involve the coupling of the side chain to the quinazolinone core and subsequent purification. The maleate salt is then formed by reacting the free base with maleic acid to improve its solubility and handling properties.
Pharmacological Profile
CP-465,022 is a potent and selective non-competitive antagonist of AMPA receptors.[1][3][4] Its pharmacological activity has been extensively characterized through a series of in vitro and in vivo studies.
In Vitro Activity
The in vitro potency and selectivity of CP-465,022 have been determined using various electrophysiological and binding assays.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (AMPA Receptor) | 25 nM | Rat cortical neurons | [1][3][4][5] |
| Mechanism of Action | Non-competitive | Inhibition is not dependent on agonist concentration | [1][2][3] |
| Selectivity | Selective for AMPA over kainate and NMDA receptors | Functional assays in neurons | [1][3][10] |
| Effect on NMDA currents (1 µM) | Little effect on peak currents, 26% reduction at 8s | Cortical neurons | [4] |
| Effect on NMDA currents (10 µM) | 36% inhibition of peak currents, 70% reduction at 8s | Cortical neurons | [4] |
In Vivo Activity
The in vivo efficacy of CP-465,022 has been primarily evaluated in models of epilepsy and cerebral ischemia.
| Animal Model | Effect of CP-465,022 | Key Findings | Reference |
| Pentylenetetrazole (PTZ)-induced seizures (rats) | Dose-dependent inhibition of seizures and lethality | Demonstrates potent anticonvulsant activity | [7] |
| AMPA-induced seizures | Effective in reducing seizure activity | Confirms in vivo target engagement | [5] |
| Rat global and focal ischemia models | Failed to prevent neuronal loss or reduce infarct volume | Questions the neuroprotective efficacy of selective AMPA receptor antagonism in these models | [6][7][10] |
Mechanism of Action: AMPA Receptor Signaling Pathway
CP-465,022 exerts its effect by binding to a site on the AMPA receptor that is distinct from the glutamate binding site, thereby acting as a non-competitive antagonist.[1][3] This allosteric modulation prevents the ion channel from opening, even when glutamate is bound, thus inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
Figure 1: Simplified signaling pathway of AMPA receptor activation and inhibition by CP-465,022.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of CP-465,022.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in cultured neurons.[1]
-
Cell Preparation: Primary cortical neurons are isolated from rat embryos and cultured on coverslips.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.
-
AMPA Receptor Current Isolation: To isolate AMPA receptor-mediated currents, recordings are typically performed at a holding potential of -70 mV in the presence of antagonists for NMDA receptors (e.g., AP5) and GABAA receptors (e.g., bicuculline).
-
Drug Application: AMPA is applied to the neuron to evoke a current. CP-465,022 is then co-applied at various concentrations to determine its inhibitory effect and calculate the IC50 value. The non-competitive nature of the antagonism is confirmed by assessing the effect of CP-465,022 at different concentrations of the agonist (AMPA).[1][3]
In Vivo Seizure Models
Animal models of seizures are used to evaluate the anticonvulsant activity of CP-465,022.[7][9]
-
Pentylenetetrazole (PTZ) Model: PTZ is a chemoconvulsant that induces generalized seizures in rodents.
-
Procedure: Animals are pre-treated with various doses of CP-465,022 or vehicle. After a set time, PTZ is administered, and the animals are observed for the onset and severity of seizures.
-
Endpoints: The latency to the first seizure, the seizure severity score, and the percentage of animals protected from seizures and mortality are recorded.
-
-
Maximal Electroshock (MES) Test: This model is used to assess efficacy against generalized tonic-clonic seizures.
-
Procedure: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.
-
Endpoints: The ability of CP-465,022 to prevent the tonic hindlimb extension phase of the seizure is the primary measure of efficacy.
-
Discovery and Development Workflow
The overall process of discovering and characterizing a compound like CP-465,022 follows a structured workflow.
Figure 2: A generalized workflow for the discovery and preclinical development of a compound like CP-465,022.
Conclusion
CP-465,022 is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its discovery has provided a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes.[1][3] The compound has demonstrated robust anticonvulsant effects in preclinical models, highlighting the therapeutic potential of AMPA receptor antagonism in epilepsy.[7] However, its lack of neuroprotective efficacy in ischemia models suggests that selective AMPA receptor blockade alone may not be sufficient to prevent neuronal death in this context.[6][7][10] This technical guide has summarized the key aspects of the discovery, synthesis, and biological evaluation of CP-465,022, offering a comprehensive resource for the scientific community. Further research may continue to explore the therapeutic applications of this and similar compounds in other neurological disorders.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride | 1785666-59-2 [smolecule.com]
- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Chemical Properties of CP-465022 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with demonstrated anticonvulsant activity. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of its maleate salt. The document details its physicochemical characteristics, mechanism of action, and the experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their investigation of CP-465022 and its potential therapeutic applications.
Physicochemical Properties
| Property | CP-465022 Maleate | CP-465022 Hydrochloride |
| Molecular Formula | C₃₀H₂₈ClFN₄O₅ | C₂₆H₂₄ClFN₄O·HCl |
| Molecular Weight | 579.02 g/mol | 499.41 g/mol |
| Appearance | Solid (form may vary) | Lyophilized powder |
| Solubility | Data not available | Soluble in DMSO (up to 100 mM) and water (up to 10 mM)[1] |
| Melting Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Mechanism of Action and Pharmacology
CP-465022 acts as a noncompetitive antagonist of the AMPA receptor, a key ionotropic glutamate receptor in the central nervous system responsible for fast excitatory neurotransmission.[2] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 is believed to interact with an allosteric site on the receptor complex. This noncompetitive inhibition allows it to block receptor function regardless of the concentration of the agonist (glutamate).[2]
The antagonism of AMPA receptors by CP-465022 leads to a reduction in the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron in response to glutamate release. This dampening of excitatory signaling is the basis for its observed anticonvulsant effects.
The primary pharmacological activity of CP-465022 is its potent inhibition of AMPA receptor-mediated currents. In studies using rat cortical neurons, CP-465022 demonstrated an IC₅₀ of 25 nM against kainate-induced responses, which are primarily mediated by AMPA receptors in this cell type.[3] The compound exhibits selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.[2]
Signaling Pathway of the AMPA Receptor
The following diagram illustrates the signaling pathway of the AMPA receptor and the point of intervention for CP-465022.
Experimental Protocols
The following section details the experimental methodology for determining the half-maximal inhibitory concentration (IC₅₀) of CP-465022, as adapted from the foundational study by Lazzaro et al. (2002).[3]
Cell Culture and Preparation
Primary cultures of cortical neurons are prepared from embryonic day 18 rat fetuses. The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture dishes. Neurons are maintained in a suitable growth medium for 7-14 days prior to electrophysiological recordings.
Electrophysiological Recordings
Whole-cell patch-clamp recordings are performed on cultured cortical neurons. The standard experimental workflow is depicted below.
Detailed Steps:
-
Recording Setup: Neurons are visualized using an inverted microscope. Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 MgCl₂, adjusted to pH 7.2. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonist Application: The AMPA receptor agonist, kainate (e.g., 100 µM), is applied to the neuron for a brief period (e.g., 2-5 seconds) to elicit a stable inward current.
-
Antagonist Application: After a washout period and recovery of the baseline current, CP-465022 is applied at various concentrations (e.g., 1 nM to 10 µM) for a set duration.
-
Co-application: In the continued presence of CP-465022, the agonist is re-applied to measure the inhibited current response.
-
Data Analysis: The peak amplitude of the inward current in the presence of the antagonist is measured and expressed as a percentage of the control response (in the absence of the antagonist).
-
IC₅₀ Calculation: The percentage of inhibition is plotted against the logarithm of the CP-465022 concentration. The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of CP-465022 that produces 50% inhibition of the agonist-induced current.
Conclusion
This compound is a valuable pharmacological tool for the investigation of AMPA receptor function and a potential lead compound for the development of therapeutics for neurological disorders characterized by excessive excitatory neurotransmission. This guide has summarized its key chemical and pharmacological properties and provided a detailed experimental framework for its characterization. Further research into its physicochemical properties, particularly of the maleate salt, would be beneficial for its continued development.
References
CP-465022 Maleate: A Technical Guide to its High Selectivity for AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective, noncompetitive AMPA receptor antagonist, CP-465022 maleate. The information presented herein is intended to support research and development efforts by providing a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Introduction
CP-465022, chemically known as 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, is a potent and highly selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its unique noncompetitive mechanism of action and high selectivity over other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors, make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][2][3] This document will delve into the quantitative measures of its selectivity, the experimental procedures used to determine these properties, and the underlying mechanisms of its action.
Quantitative Selectivity Profile
The selectivity of CP-465022 for AMPA receptors has been quantified through various electrophysiological and functional assays. The following tables summarize the key findings from studies on rat neurons.
Table 1: Potency of CP-465022 at AMPA Receptors
| Parameter | Agonist | Cell Type | Value | Reference |
| IC50 | AMPA | Rat Cortical Neurons | 25 nM | [1] |
| IC50 | Kainate | Rat Cortical Neurons | 25 nM | [4] |
Note: While kainate can activate AMPA receptors, the IC50 value of 25 nM in cortical neurons is attributed to its action on AMPA receptors, not kainate receptors.
Table 2: Selectivity of CP-465022 for AMPA Receptors vs. NMDA and Kainate Receptors
| Receptor | Agonist | Concentration of CP-465022 | Effect | Cell Type | Reference |
| AMPA | AMPA/Kainate | 25 nM | 50% inhibition of current | Rat Cortical Neurons | [1][4] |
| NMDA | NMDA | 1 µM | Little effect on peak current; 26% reduction at 8s | Rat Cortical Neurons | [4] |
| NMDA | NMDA | 10 µM | 36% inhibition of peak current; 70% reduction at 8s | Rat Cortical Neurons | [4] |
| NMDA | NMDA | 1 µM | 19% inhibition of peak current; 45% reduction at 8s | Rat Cerebellar Granule Neurons | [4] |
| Kainate | Kainate | 100 nM | Inhibition of whole-cell currents over 200s | Rat Hippocampal Neurons | [4] |
| Kainate | Kainate | 500 nM - 1 µM | Nearly complete inhibition (99.3%) | Rat Hippocampal Neurons | [4] |
Mechanism of Action
CP-465022 functions as a noncompetitive antagonist of AMPA receptors.[1][5] This means that it does not compete with the agonist (e.g., glutamate, AMPA) for the binding site. Instead, it binds to an allosteric site on the receptor-channel complex, thereby preventing the channel from opening, even when an agonist is bound.[2] The inhibition by CP-465022 is not use- or voltage-dependent , indicating that its binding and inhibitory action are not influenced by the conformational state of the channel or the membrane potential.[1]
Interestingly, CP-465022 has been found to be equipotent for AMPA receptors composed of different subunit combinations .[1] This suggests that its binding site is conserved across various AMPA receptor subtypes, making it a broad-spectrum AMPA receptor antagonist.
Figure 1: Noncompetitive antagonism of the AMPA receptor by CP-465022.
Experimental Protocols
The characterization of CP-465022's selectivity has primarily relied on electrophysiological techniques, specifically whole-cell patch-clamp recordings from cultured rodent neurons.
Primary Neuronal Cell Culture
-
Cell Types: Cortical, hippocampal, and cerebellar granule neurons are harvested from embryonic or early postnatal rats.
-
Plating: Neurons are dissociated and plated on poly-lysine coated coverslips or dishes.
-
Culture Medium: Cells are maintained in a suitable culture medium, such as Neurobasal medium supplemented with B27 and L-glutamine.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a duration sufficient for neuronal maturation and synapse formation (typically 7-14 days).
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure ion currents through AMPA, NMDA, and kainate receptors in response to agonist application and to quantify the inhibitory effect of CP-465022.
-
Recording Setup:
-
An inverted microscope with micromanipulators.
-
A patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance) for forming a gigaohm seal with the neuron's membrane.
-
-
Solutions:
-
External Solution (Extracellular): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES buffer). To isolate specific receptor currents, antagonists for other receptors are often included (e.g., picrotoxin for GABAA receptors, strychnine for glycine receptors, and tetrodotoxin to block voltage-gated sodium channels).
-
Internal Solution (Intracellular): Fills the recording pipette and mimics the intracellular ionic environment (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).
-
-
Procedure:
-
A neuron is identified for recording.
-
The recording pipette is brought into contact with the cell membrane, and a gigaohm seal is formed.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonists (AMPA, NMDA, or kainate) are applied to the neuron using a rapid perfusion system.
-
The resulting inward currents are recorded.
-
CP-465022 is pre-applied or co-applied with the agonist at various concentrations to determine its inhibitory effect.
-
The peak and/or steady-state current amplitudes in the presence and absence of CP-465022 are measured and compared to calculate the percent inhibition and to construct concentration-response curves for IC50 determination.
-
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
The Pharmacokinetics of CP-465,022 Maleate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465,022 maleate is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Pfizer Global Research and Development, this compound has been investigated for its potential neuroprotective and anticonvulsant properties. Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and its oral activity. However, a comprehensive public record of its quantitative pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), remains largely unavailable. This guide synthesizes the existing knowledge on the pharmacokinetics of CP-465,022, drawing from published in vitro and in vivo pharmacology studies, and outlines the experimental methodologies typically employed in such research.
Introduction
CP-465,022, chemically known as 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, is a quinazolin-4-one derivative that acts as a noncompetitive antagonist of the AMPA receptor.[2] The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system (CNS), is a target of interest for therapeutic intervention in various neurological disorders, including epilepsy and neurodegenerative diseases. The functional activity of CP-465,022 has been characterized in rat cortical neurons, where it inhibits AMPA receptor-mediated currents with an IC50 of 25 nM.[2] Its noncompetitive mechanism of action suggests it binds to a site on the receptor different from the agonist binding site.[2]
Pharmacodynamic and Pharmacokinetic Profile
While detailed pharmacokinetic data is not publicly available, preclinical studies have provided some insights into the in vivo behavior of CP-465,022.
In Vitro Activity
| Parameter | Value | Species/System | Reference |
| IC50 (AMPA Receptor Inhibition) | 25 nM | Rat Cortical Neurons | [2] |
In Vivo Observations
Systemic administration of CP-465,022 in rats has been shown to inhibit AMPA receptor-mediated electrophysiological responses in the hippocampus and to be effective in chemically induced seizure models.[1] These findings indirectly confirm that the compound is brain penetrant and orally active .[1] Despite its ability to block AMPA receptors in vivo, it did not demonstrate neuroprotective effects in rat models of global and focal ischemia at the doses tested.[1]
Quantitative Pharmacokinetic Data
A thorough search of publicly available literature and clinical trial registries did not yield specific quantitative pharmacokinetic parameters for CP-465,022 maleate. Data such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and oral bioavailability (%) are not available in the public domain. Furthermore, information regarding the metabolism and excretion pathways of CP-465,022 has not been published. No clinical trials have been conducted with this compound.
Experimental Protocols
The following sections describe the general experimental methodologies that would be employed to characterize the pharmacokinetics of a compound like CP-465,022, based on standard practices in preclinical drug development.
In Vitro AMPA Receptor Inhibition Assay
Objective: To determine the potency of CP-465,022 in inhibiting AMPA receptor-mediated currents.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.
-
Drug Application: AMPA is applied to elicit an inward current. CP-465,022 is then co-applied at various concentrations with AMPA.
-
Data Analysis: The inhibition of the AMPA-induced current by CP-465,022 is measured, and the concentration-response curve is used to calculate the IC50 value.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of CP-465,022 following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose of CP-465,022 is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from the jugular vein or another appropriate site. Plasma is separated by centrifugation. Brain tissue can also be collected at the end of the study to assess brain penetration.
-
Sample Analysis: Plasma and brain homogenate concentrations of CP-465,022 are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis.
Visualizations
Signaling Pathway of CP-465,022
Caption: Mechanism of action of CP-465,022 as a noncompetitive AMPA receptor antagonist.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
CP-465,022 maleate is a well-characterized selective, noncompetitive AMPA receptor antagonist in terms of its in vitro and in vivo pharmacological effects. Preclinical studies have confirmed its ability to cross the blood-brain barrier and its oral activity, which are desirable properties for a CNS-acting therapeutic agent. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic properties. Detailed ADME studies are crucial for understanding the full potential and limitations of any drug candidate. The absence of such data for CP-465,022 hinders a complete assessment of its drug-like properties and may have contributed to the decision not to advance it into clinical development. Further disclosure of preclinical pharmacokinetic data would be invaluable to the scientific community for understanding the structure-activity and structure-property relationships of this class of compounds.
References
In Vitro Characterization of CP-465022 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of CP-465022 maleate, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein underscores the compound's utility as a valuable tool for investigating the role of AMPA receptors in physiological and pathophysiological processes.
Core Pharmacological Profile
CP-465022, a quinazolin-4-one derivative, distinguishes itself through its specific, non-competitive antagonism of AMPA receptors.[1] This mode of action involves binding to an allosteric site on the receptor, distinct from the glutamate binding site, thereby preventing ion channel opening without competing with the endogenous ligand.[3]
Potency and Efficacy
The primary measure of CP-465022's potency is its half-maximal inhibitory concentration (IC50) against AMPA receptor-mediated currents.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 25 nM | Rat Cortical Neurons | Whole-Cell Patch-Clamp Electrophysiology | [1][2] |
Selectivity Profile
CP-465022 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1]
| Receptor | Activity | Concentration | Cell Type | Reference |
| AMPA | Potent, non-competitive antagonist | IC50 = 25 nM | Rat Cortical Neurons | [1] |
| Kainate | Weak inhibition | Not specified | Rat Hippocampal Neurons | [4] |
| NMDA | Minimal effect on peak current | 1 µM | Rat Cortical Neurons | [4] |
Notably, CP-465022 is equipotent for AMPA receptors composed of different subunit combinations.[1]
Mechanism of Action: Allosteric Modulation
CP-465022 functions as a negative allosteric modulator of the AMPA receptor. It binds to a site at the interface between the S1 and S2 glutamate-binding domains and the transmembrane domains of the receptor. This interaction is thought to disrupt the conformational changes necessary for ion channel opening following glutamate binding.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize CP-465022.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of CP-465022 on AMPA receptor-mediated ion currents in neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured for 7-14 days.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.
-
Neurons are voltage-clamped at a holding potential of -60 mV.
-
A rapid solution exchange system is used to apply the AMPA receptor agonist (e.g., 100 µM kainate) to elicit a baseline inward current.
-
After establishing a stable baseline, CP-465022 is co-applied with the agonist at varying concentrations.
-
The degree of inhibition of the inward current is measured and plotted against the concentration of CP-465022 to determine the IC50 value using a sigmoidal dose-response curve.
-
Receptor Selectivity Assays
To determine the selectivity of CP-465022, its inhibitory activity is assessed against currents mediated by kainate and NMDA receptors.
Methodology:
-
Cell Culture and Electrophysiology: Similar to the protocol for AMPA receptor characterization, primary neuronal cultures (e.g., cortical or hippocampal neurons) are used.
-
Agonist Application:
-
For Kainate Receptors: Apply kainate (e.g., 100 µM) to elicit an inward current. Co-apply CP-465022 to measure the extent of inhibition.
-
For NMDA Receptors: Apply NMDA (e.g., 100 µM) in the presence of a co-agonist (e.g., 10 µM glycine) and in a low-magnesium external solution to elicit an inward current. Co-apply CP-465022 to assess its effect on the NMDA receptor-mediated current.
-
-
Data Analysis: The percentage of inhibition of kainate- and NMDA-induced currents at a given concentration of CP-465022 is calculated and compared to its inhibitory effect on AMPA receptor-mediated currents.
Summary and Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective non-competitive antagonist of the AMPA receptor. Its well-defined mechanism of action and pharmacological profile make it an invaluable research tool for elucidating the role of AMPA receptor-mediated neurotransmission in both normal physiological function and in the context of neurological disorders. The detailed experimental protocols provided in this guide serve as a foundation for the further investigation and application of this compound in neuroscience research.
References
An In-depth Technical Guide on the Anticonvulsant Activity of CP-465022 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 maleate is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the anticonvulsant properties of CP-465022, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its activity. The primary focus is on its demonstrated efficacy in the pentylenetetrazole (PTZ)-induced seizure model. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel antiepileptic therapies.
Core Mechanism of Action
CP-465022 exerts its anticonvulsant effects primarily through the potent and selective non-competitive antagonism of AMPA receptors.[1][2] Aberrant AMPA receptor activity is hypothesized to be a significant contributor to epileptogenesis.[3]
1.1. AMPA Receptor Antagonism
CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with a high degree of potency. The inhibition is non-competitive with the agonist concentration and is not dependent on voltage or use.[3] This suggests that CP-465022 binds to an allosteric site on the AMPA receptor, rather than competing with glutamate for the agonist binding site.
1.2. Selectivity Profile
The compound demonstrates high selectivity for AMPA receptors over other glutamate receptor subtypes, including kainate and N-methyl-D-aspartate (NMDA) receptors.[3] This selectivity is crucial for minimizing off-target effects and providing a more focused therapeutic action.
1.3. Additional Mechanisms
Beyond its primary action on AMPA receptors, CP-465022 has also been shown to significantly block the persistent component of Nav1.6 channel activity.[1] This dual action may contribute to its overall anticonvulsant profile, as voltage-gated sodium channels are a key target for many existing antiepileptic drugs.
The proposed mechanism of action, from receptor binding to the reduction of neuronal hyperexcitability, is illustrated in the following signaling pathway diagram.
Quantitative In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data demonstrating the potency and efficacy of CP-465022.
Table 1: In Vitro Potency of CP-465022
| Parameter | Value | Cell Type | Reference |
| IC50 | 25 nM | Rat Cortical Neurons | [1][3] |
Table 2: In Vivo Anticonvulsant Activity of CP-465022 in the Pentylenetetrazole (PTZ) Seizure Model
| Seizure Endpoint | ED50 (mg/kg, s.c.) | Animal Model | Reference |
| Clonic Seizures | 3.8 ± 0.4 | Rat | [4] |
| Tonic Seizures | 4.2 ± 0.3 | Rat | [4] |
| Lethality | 4.5 ± 0.4 | Rat | [4] |
ED50 values represent the geometric mean ± SEM from three experiments with 8-10 animals per group.[4]
Note: Extensive literature searches did not yield publicly available data for the efficacy of CP-465022 in the maximal electroshock (MES) or the 6 Hz seizure models, which are also standard preclinical screening assays for anticonvulsant drugs.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
3.1. In Vitro Inhibition of AMPA Receptor-Mediated Currents
-
Cell Culture: Primary cultures of cortical neurons were prepared from embryonic day 18 rats.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed on cultured cortical neurons.
-
Drug Application: CP-465022 was applied to the bath solution at varying concentrations. AMPA receptor-mediated currents were evoked by the application of an AMPA receptor agonist.
-
Data Analysis: The concentration of CP-465022 that produced a 50% inhibition of the AMPA-evoked current (IC50) was determined by fitting the concentration-response data to a logistic equation.
3.2. Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
The following workflow diagram illustrates the experimental procedure for the PTZ-induced seizure model.
-
Animals: Male CD rats from Charles River Laboratories were used as subjects.[4]
-
Drug Administration: CP-465022 was dissolved in 10% Captisol and administered subcutaneously (s.c.) 60 minutes prior to the convulsant challenge.[4]
-
Seizure Induction: Seizures were induced by an intraperitoneal (i.p.) injection of pentylenetetrazole at a dose of 100 mg/kg.[4]
-
Observation: Following PTZ administration, the animals were observed for 30 minutes for the onset of clonic and tonic seizures, as well as lethality. A cutoff latency of 1800 seconds was used.[4]
-
Data Analysis: The dose of CP-465022 required to protect 50% of the animals from each seizure endpoint (ED50) was calculated.[4]
Summary and Future Directions
This compound is a potent, selective, and orally active non-competitive AMPA receptor antagonist with demonstrated anticonvulsant activity in the preclinical PTZ-induced seizure model.[1][4] Its high potency and selectivity make it a valuable tool for investigating the role of AMPA receptors in epilepsy and a potential lead compound for the development of novel antiepileptic drugs.
Further research is warranted to fully characterize the anticonvulsant profile of CP-465022. Efficacy studies in other preclinical seizure models, such as the maximal electroshock (MES) and 6 Hz tests, would provide a more comprehensive understanding of its potential therapeutic applications across different seizure types. Additionally, investigations into its pharmacokinetic and pharmacodynamic relationships, as well as its long-term safety and tolerability, will be crucial for its potential translation to clinical settings.
References
- 1. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CP-465022 Maleate: Application Notes and Experimental Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This document provides detailed application notes and experimental protocols for the use of CP-465022 maleate in preclinical research settings. The protocols described herein are based on established methodologies from foundational studies investigating the compound's pharmacodynamics and in vivo efficacy. All quantitative data from these key experiments are summarized for clear comparison. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of the experimental designs.
Introduction
The overactivation of glutamate receptors, particularly the AMPA subtype, has been implicated in the pathophysiology of various neurological disorders, including epilepsy and neurodegenerative diseases.[1] CP-465022 has been identified as a highly selective noncompetitive antagonist of AMPA receptors, demonstrating its potential as a pharmacological tool to investigate the role of AMPA receptor-mediated neurotransmission in both physiological and pathological states.[1][2] Unlike competitive antagonists, CP-465022 acts at an allosteric site, offering a distinct mechanism of inhibition.[2] This document serves as a comprehensive guide for researchers utilizing this compound in their experimental paradigms.
Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of CP-465022.
Table 1: In Vitro Efficacy of CP-465022
| Parameter | Cell Type | Value | Reference |
| IC₅₀ | Rat Cortical Neurons | 25 nM | [1] |
Table 2: In Vivo Effects of CP-465022 in Rats
| Experimental Model | Dosing (Subcutaneous) | Key Findings | Reference |
| Pentylenetetrazole (PTZ)-induced Seizures | 10 mg/kg | Full efficacy in inhibiting seizures and lethality, lasting for at least 4 hours. | [2] |
| Locomotor Activity | Dose-dependent | Inhibition of locomotor activity at doses slightly higher than those effective in the seizure model. | [2] |
| Global Ischemia (4-Vessel Occlusion) | Maximally effective doses from seizure model | Failed to prevent CA1 neuron loss. | [3] |
| Focal Ischemia (MCAO) | Maximally effective doses from seizure model | Failed to reduce infarct volume. | [3] |
Signaling Pathway
The mechanism of action of CP-465022 involves the noncompetitive inhibition of the AMPA receptor, a key component of excitatory glutamatergic signaling in the central nervous system.
Caption: Mechanism of CP-465022 as a noncompetitive AMPA receptor antagonist.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Rat Cortical Neurons
This protocol is designed to assess the inhibitory effect of CP-465022 on AMPA receptor-mediated currents.
Caption: Workflow for in vitro patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Primary cortical neurons are prepared from rat embryos and cultured for 10-14 days.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH adjusted to 7.3.
-
Drug Application: AMPA receptor-mediated currents are evoked by the application of an agonist such as kainate. This compound is then bath-applied at increasing concentrations to determine its inhibitory effect.
-
Data Analysis: The recorded currents are measured, and the concentration-response curve is plotted to calculate the IC₅₀ value.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This protocol evaluates the anticonvulsant efficacy of CP-465022.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-465022 Maleate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its high affinity and specificity make it a valuable pharmacological tool for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. These application notes provide detailed protocols for the use of CP-465022 maleate in patch-clamp electrophysiology experiments, enabling researchers to effectively probe the function of AMPA receptors in their model systems.
Mechanism of Action
CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate or AMPA) for the binding site.[1][2] Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flux even when the agonist is bound. This inhibition is not dependent on membrane voltage or prior channel activity (use-dependent).[1]
Data Presentation
The following table summarizes the quantitative data for the effects of CP-465022 on various ionotropic glutamate receptors.
| Receptor Subtype | Parameter | Value | Cell Type | Reference |
| AMPA | IC₅₀ | 25 nM | Rat Cortical Neurons | [1][3] |
| NMDA | % Inhibition (Peak Current) at 1 µM | Minimal effect | Rat Cortical & Cerebellar Granule Neurons | [1] |
| % Inhibition (at 8 s) at 1 µM | 26% | Rat Cortical Neurons | [1] | |
| % Inhibition (Peak Current) at 10 µM | 36% | Rat Cortical Neurons | [1] | |
| % Inhibition (at 8 s) at 10 µM | 70% | Rat Cortical Neurons | [1] | |
| Kainate | Inhibition | Nearly complete at 500 nM - 1 µM | Rat Hippocampal Neurons | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.579 mg of this compound (MW: 579.02 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. Under these conditions, the solution is expected to be stable for several months.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is designed for recording AMPA receptor-mediated currents from cultured neurons.
a. Solutions:
-
External (Extracellular) Solution (aCSF):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
Osmolarity: ~320 mOsm.
-
To isolate AMPA receptor currents, add:
-
100 µM Picrotoxin (to block GABA-A receptors)
-
50 µM D-AP5 (to block NMDA receptors)
-
1 µM Tetrodotoxin (TTX) (to block voltage-gated sodium channels)
-
-
-
Internal (Pipette) Solution:
-
140 mM Cs-Gluconate (or CsCl)
-
10 mM HEPES
-
10 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2 with CsOH.
-
Osmolarity: ~290 mOsm.
-
b. Cell Preparation:
-
Plate neurons on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Use neurons for recording between 7 and 21 days in vitro.
c. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a healthy-appearing neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
d. Agonist and Antagonist Application:
-
Prepare a solution of the AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM glutamate) in the external solution.
-
Apply the agonist using a fast-perfusion system to evoke an inward current.
-
To test the effect of CP-465022, pre-incubate the cell with the desired concentration of CP-465022 (e.g., 10 nM - 1 µM) in the external solution for 2-5 minutes.
-
Co-apply the agonist with CP-465022 and record the resulting current.
-
To determine the IC₅₀, test a range of CP-465022 concentrations and normalize the inhibited current to the control current.
-
A washout period of 5-10 minutes with the external solution should be performed between applications to allow for the dissociation of the antagonist.
Visualizations
Caption: Mechanism of CP-465022 action on AMPA receptors.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjacent asparagines in the NR2-subunit of the NMDA receptor channel control the voltage-dependent block by extracellular Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Voltage-Dependent Relief of Block in Ion Channels: A Mechanism Independent of Punchthrough - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CP-465,022 Maleate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465,022 maleate is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It exhibits anticonvulsant properties and has been investigated for its neuroprotective potential.[2] This document provides detailed application notes and protocols for the in vivo administration of CP-465,022 maleate to rodent models, based on available preclinical research.
Data Presentation
In Vivo Efficacy in Rats
The following table summarizes the reported effective doses of CP-465,022 in rats for inhibiting AMPA receptor-mediated responses and in a model of chemically induced seizures.
| Parameter | Administration Route | Dose | Effect | Animal Model |
| Inhibition of AMPA receptor-mediated synaptic transmission | Intravenous (IV) | 1 - 10 mg/kg | Dose-dependent inhibition of hippocampal synaptic transmission. | Male Sprague-Dawley rats |
| Anticonvulsant Activity | Subcutaneous (SC) | 7.5 mg/kg | Inhibition of seizures induced by AMPA. | Male Sprague-Dawley rats |
Data extracted from Menniti et al., Stroke, 2003.[2]
Signaling Pathway
CP-465,022 acts as a noncompetitive antagonist at the AMPA receptor, a key component of excitatory neurotransmission in the central nervous system. By binding to an allosteric site, it prevents the conformational changes necessary for ion channel opening, thereby blocking the influx of sodium and calcium ions that mediate postsynaptic depolarization.
Caption: Mechanism of action of CP-465,022 as a noncompetitive AMPA receptor antagonist.
Experimental Protocols
Formulation of CP-465,022 Maleate for In Vivo Administration
For in vivo studies in rats, CP-465,022 maleate can be formulated as a solution in sterile saline.
-
Vehicle: 0.9% Sodium Chloride (Sterile Saline)
-
Preparation: Dissolve the required amount of CP-465,022 maleate in sterile saline to achieve the desired final concentration for injection. Gentle warming or vortexing may be required to facilitate dissolution. The solution should be prepared fresh on the day of the experiment.
Administration Protocols in Rats
The following are detailed protocols for intravenous and subcutaneous administration of CP-465,022 in rats.
1. Intravenous (IV) Administration
This protocol is suitable for studies requiring rapid achievement of peak plasma concentrations.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate strain)
-
Materials:
-
CP-465,022 solution in sterile saline
-
Appropriate gauge needle (e.g., 27-30G) and syringe
-
Restraint device
-
Heat lamp (optional, for tail vein dilation)
-
-
Procedure:
-
Accurately weigh the rat to determine the correct volume of the drug solution to be administered.
-
Restrain the rat using an appropriate method.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein and slowly inject the calculated volume of the CP-465,022 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
2. Subcutaneous (SC) Administration
This route provides a slower absorption and more sustained plasma concentration compared to IV administration.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate strain)
-
Materials:
-
CP-465,022 solution in sterile saline
-
Appropriate gauge needle (e.g., 25-27G) and syringe
-
-
Procedure:
-
Weigh the rat to calculate the required injection volume.
-
Gently restrain the rat.
-
Lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the CP-465,022 solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Return the animal to its cage and monitor for any local or systemic adverse effects.
-
Experimental Workflow for Efficacy Studies
The following diagram illustrates a general workflow for assessing the efficacy of CP-465,022 in a rodent model of chemically induced seizures.
Caption: Workflow for an in vivo anticonvulsant efficacy study of CP-465,022.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The doses provided in this document are based on a specific study. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm and animal model.
-
Pharmacokinetics and Toxicology: As specific data are limited, it is highly recommended to conduct pilot pharmacokinetic and toxicology studies to understand the absorption, distribution, metabolism, excretion, and safety profile of CP-465,022 in your chosen rodent model and administration route.
-
Controls: Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle or the administration procedure itself.
References
Application Notes and Protocols for CP-465022 Maleate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a key player in excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a variety of neurological disorders. CP-465022 maleate serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors in cell-based models. These application notes provide detailed protocols for the use of this compound in common cell-based assays, including the assessment of electrophysiological activity, cytotoxicity, and cell viability.
Mechanism of Action
CP-465022 functions as a noncompetitive antagonist of the AMPA receptor.[1][2] This means it does not compete with the endogenous ligand, glutamate, or other agonists for the binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, thereby inhibiting ion flux.[4] This inhibition of AMPA receptor-mediated currents has been demonstrated to be voltage-independent.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for CP-465022 in various in vitro assays. This information is crucial for determining the appropriate concentration range for your specific cell-based experiments.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 25 nM | Rat Cortical Neurons | Inhibition of Kainate-induced current | [1][2] |
| Inhibition | Essentially complete at 3.2 µM | Rat Cortical Neurons | Inhibition of Kainate-induced response | [2] |
| Effect on NMDA currents | Little effect on peak currents at 1 µM (10 min) | Rat Cortical Neurons | Electrophysiology | [2] |
| Effect on NMDA currents | 36% inhibition of peak currents at 10 µM | Rat Cortical Neurons | Electrophysiology | [2] |
Signaling Pathways and Experimental Workflow
AMPA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, the binding of glutamate to the AMPA receptor leads to the opening of its ion channel, allowing the influx of sodium and calcium ions. This influx results in the depolarization of the postsynaptic membrane and the activation of various downstream signaling cascades. CP-465022, by noncompetitively inhibiting the AMPA receptor, blocks these downstream effects.
Figure 1: AMPA receptor signaling pathway and the inhibitory action of CP-465022.
General Experimental Workflow
The following diagram outlines a general workflow for conducting cell-based assays with this compound. This workflow can be adapted for various specific assays, such as cytotoxicity or viability studies.
Figure 2: General workflow for cell-based assays using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the reported solubility of the hydrochloride salt in DMSO (up to 100 mM), a similar high concentration is expected for the maleate salt. To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Primary Cortical Neuron Culture
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Procedure:
-
Dissect the cerebral cortices from E18 rodent embryos in ice-cold dissection medium.[5][6]
-
Mince the tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) according to the manufacturer's protocol to obtain a single-cell suspension.[7]
-
Triturate the tissue gently using a fire-polished Pasteur pipette to further dissociate the cells.[6]
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine the cell density using a hemocytometer and plate the neurons onto poly-D-lysine or poly-L-ornithine coated culture vessels at the desired density.[8]
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days. The neurons are typically ready for experiments after 7-14 days in vitro.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cortical neurons cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed primary cortical neurons in a 96-well plate at a density of 1-5 x 104 cells per well and allow them to adhere and mature for at least 7 days.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range is from 1 nM to 100 µM.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assay (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Primary cortical neurons cultured in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Seed primary cortical neurons in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment period.
-
Following the manufacturer's protocol, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[11][12]
-
Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.[12][13]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11][13]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the use of this compound in cell-based assays. The provided concentration ranges and detailed methodologies should serve as a solid foundation for researchers investigating the role of AMPA receptor antagonism in various cellular processes. It is always recommended to perform pilot experiments to determine the optimal conditions for your specific cell type and experimental setup.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Primary Culture of Cortical Neurons [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
Preparing Stock Solutions of CP-465022 Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of CP-465022 maleate, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Introduction
CP-465022 is a valuable research tool for investigating the role of AMPA receptors in various physiological and pathological processes within the central nervous system. As a non-competitive antagonist, it inhibits AMPA receptor-mediated currents, making it a subject of interest in studies of neuroprotection and seizure disorders.[1][2][3][4] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solubility.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₂₈ClFN₄O₅ | [2] |
| Molecular Weight | 579.02 g/mol | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage of Solid Compound | Store at -20°C for long-term storage. | [5] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [5][6] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly to prepare stock solutions of different concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.79 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 579.02 g/mol = 5.79 mg
-
-
Dissolution: a. Add the appropriate volume of DMSO to the tube containing the weighed compound. For a 10 mM solution with 5.79 mg of compound, add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, the following steps can be taken: a. Sonication: Place the tube in a water bath sonicator for 10-15 minutes. b. Gentle Warming: If sonication is not sufficient, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Verification of Dissolution: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.[5]
-
Preparation of Working Solutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Prepare the final working solution by diluting the stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced toxicity in biological assays.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of CP-465022 and the experimental workflow for preparing the stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. CP-465,022 (maleate) Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. CP 465022 hydrochloride | AMPA receptor antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for CP-465022 Maleate in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022, a quinazolin-4-one derivative, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] In the central nervous system, AMPA receptors are critical mediators of fast excitatory synaptic transmission. Their over-activation is implicated in the pathophysiology of epilepsy, making them a key target for the development of novel anti-seizure medications.[1] CP-465022 offers a valuable pharmacological tool for investigating the role of AMPA receptors in seizure generation and propagation. Its high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors allows for precise dissection of AMPA receptor-mediated effects in preclinical epilepsy models.[1][2] These application notes provide an overview of CP-465022's utility in epilepsy research, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
CP-465022 exerts its effects by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This noncompetitive inhibition means that it can block receptor function even in the presence of high concentrations of glutamate, a condition often present during seizures.[1] The inhibition is not use- or voltage-dependent.[1] CP-465022 has been shown to be equipotent at various AMPA receptor subunit combinations, suggesting a broad activity across different neuronal populations.[1]
Data Presentation
In Vitro Efficacy
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (AMPA Receptor Inhibition) | 25 nM | Rat Cortical Neurons | [1] |
In Vivo Efficacy: Pentylenetetrazole (PTZ)-Induced Seizures in Rats
| Dose (mg/kg, s.c.) | Latency to Clonus (fold increase vs. vehicle) | Incidence of Clonus (%) | Incidence of Tonus (%) | Incidence of Lethality (%) | Reference |
| 1 | ~1.5 | 100 | 100 | 100 | [2] |
| 3 | ~2.5 | 50 | 50 | 50 | [2] |
| 10 | Complete Protection | 0 | 0 | 0 | [2] |
In Vivo Effects on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Effect on Locomotor Activity | Reference |
| 10 | Minimal to no effect | [2] |
| 30 | Significant decrease | [2] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This protocol is designed to assess the anticonvulsant efficacy of CP-465022 against chemically-induced generalized seizures.
Materials:
-
CP-465022 maleate
-
Vehicle (e.g., 0.9% saline)
-
Pentylenetetrazole (PTZ)
-
Male Wistar rats (200-250g)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Dosing: Administer CP-465022 or vehicle subcutaneously to the rats. A typical pretreatment time is 60 minutes.[2]
-
Seizure Induction: Administer PTZ (e.g., 100 mg/kg, i.p. or s.c.) to induce seizures.[2]
-
Observation: Immediately after PTZ administration, place each rat in an individual observation chamber and record the following parameters for at least 30 minutes:
-
Latency to first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch.
-
Latency to generalized clonic seizure: The time to a seizure characterized by clonus of the forelimbs, often with loss of posture.
-
Incidence of tonic seizures: The presence or absence of a tonic seizure, characterized by rigid extension of the limbs.
-
Lethality: The number of animals that do not survive within the observation period.
-
-
Data Analysis: Compare the latency to seizures and the incidence of different seizure types and lethality between the CP-465022-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, Fisher's exact test).
Assessment of Locomotor Activity
This protocol evaluates the potential sedative effects of CP-465022.
Materials:
-
This compound
-
Vehicle
-
Male Wistar rats
-
Open field apparatus equipped with infrared beams or video tracking software
-
Syringes and needles for s.c. injection
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Prepare CP-465022 solutions at the desired concentrations (e.g., 10 and 30 mg/kg).
-
Dosing: Administer CP-465022 or vehicle subcutaneously.
-
Habituation: Place the rat in the open field apparatus for a habituation period (e.g., 30 minutes) before drug administration on a separate day if possible.
-
Testing: At a set time post-injection (e.g., 60 minutes), place the rat in the center of the open field and record its activity for a defined period (e.g., 15-30 minutes).
-
Parameters Measured:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency
-
-
Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using statistical tests such as ANOVA.
Whole-Cell Patch-Clamp of AMPA Receptor Currents
This in vitro protocol characterizes the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Primary rat cortical neuron cultures
-
Patch-clamp electrophysiology setup
-
Borosilicate glass pipettes
-
External solution (in mM): e.g., 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂; pH 7.4
-
Internal solution (in mM): e.g., 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl₂, 0.1 CaCl₂, 4 Na₂ATP; pH 7.3
-
AMPA
-
CP-465022
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABA-A receptors
Procedure:
-
Cell Culture: Culture primary rat cortical neurons on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution containing TTX and picrotoxin.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.
-
AMPA Application: Apply AMPA (e.g., 100 µM) for a short duration to evoke an inward current.
-
CP-465022 Application: After establishing a stable baseline AMPA-evoked current, co-apply AMPA with various concentrations of CP-465022.
-
Data Acquisition and Analysis: Record the AMPA-evoked currents and measure the peak amplitude. Calculate the concentration-response curve for CP-465022 inhibition to determine the IC₅₀.
Discussion for Drug Development Professionals
CP-465022 represents a valuable research tool for interrogating the role of AMPA receptors in epilepsy. Its potent and selective noncompetitive antagonism provides a clear pharmacological profile for preclinical studies. The demonstrated efficacy in a standard screening model for generalized seizures, the PTZ model, highlights its potential as an anticonvulsant.[2] However, the observed sedative effects at higher doses are a common feature of noncompetitive AMPA receptor antagonists and a key consideration for therapeutic development.[2]
For drug development professionals, the data on CP-465022 underscores the therapeutic potential of targeting AMPA receptors in epilepsy. The challenge remains in achieving a therapeutic window that separates anticonvulsant efficacy from dose-limiting side effects such as motor impairment and sedation. Future research in this area could focus on developing AMPA receptor antagonists with improved tolerability profiles, potentially through subunit-specific modulation or by optimizing pharmacokinetic and pharmacodynamic properties to minimize off-target effects. The protocols provided here serve as a foundation for the preclinical evaluation of such next-generation AMPA receptor modulators.
References
Application Notes and Protocols for CP-465022 Maleate in Synaptic Transmission Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its high selectivity for AMPA receptors over other glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) and kainate receptors, makes it a valuable pharmacological tool for investigating the specific roles of AMPA receptor-mediated signaling in various physiological and pathophysiological processes.[1][3] This document provides detailed application notes and experimental protocols for utilizing CP-465022 maleate to study synaptic transmission. Inhibition of AMPA receptor-mediated currents by CP-465022 is noncompetitive with the agonist concentration and is not dependent on voltage or use.[3]
Physicochemical and Pharmacological Properties
CP-465022 acts as an effective inhibitor of AMPA receptor-mediated currents and has demonstrated efficacy in in vivo models of seizure.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of CP-465022.
Table 1: In Vitro Inhibitory Activity
| Target | Cell Type | IC₅₀ Value | Notes |
|---|---|---|---|
| AMPA Receptor | Rat Cortical Neurons | 25 nM | Inhibition of AMPA receptor-mediated currents.[3] |
| Kainate-induced response | Rat Cortical Neurons | 25 nM |[4] |
Table 2: Receptor Selectivity Profile
| Receptor | Effect | Concentration | Notes |
|---|---|---|---|
| AMPA Receptor | Potent, noncompetitive antagonist | nM range | Highly selective.[1][3] |
| Kainate Receptor | Selective over | µM range | Significantly less potent compared to AMPA receptors.[3] |
| NMDA Receptor | Little to no effect on peak currents | 1 µM | At 1 µM, reduces current measured at 8s by 26%, suggesting some minor, slow modulation.[4] |
Table 3: In Vivo Efficacy (Rat Models)
| Model | Administration | Dosage | Effect |
|---|---|---|---|
| Hippocampal Synaptic Transmission | Intravenous (IV) / Subcutaneous (SC) | 7.5 mg/kg (SC) | Potent inhibition of AMPA receptor-mediated synaptic responses.[2][5] |
| Chemically Induced Seizures | Systemic | Maximally effective doses | Efficacious inhibition of seizure induction.[2] |
| Global Ischemia (CA1 Neuron Loss) | Subcutaneous (SC) | 5-10 mg/kg at reperfusion | Failed to prevent CA1 neuron loss.[5] |
Key Applications
-
Isolation of NMDA Receptor-Mediated Currents: Due to its high selectivity, CP-465022 can be used to pharmacologically block AMPA receptor-mediated components of excitatory postsynaptic currents (EPSCs), thereby isolating and allowing for the detailed study of NMDA receptor currents.
-
Investigating Synaptic Plasticity: Researchers can use CP-465022 to probe the role of AMPA receptors in the induction and expression of long-term potentiation (LTP) and long-term depression (LTD).[6]
-
Studying Neurological Disorders: As a potent anticonvulsant, CP-465022 is a suitable tool for studying the contribution of aberrant AMPA receptor activity in epilepsy and seizure models.[2][4]
-
Probing AMPA Receptor Subunit Composition: CP-465022 has been shown to be equipotent for AMPA receptors composed of different subunit combinations, making it a stable antagonist across various neuronal populations.[3]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of CP-465022 at a glutamatergic synapse.
Caption: Mechanism of CP-465022 at the glutamatergic synapse.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Inhibition of AMPA-mediated EPSCs
This protocol details how to measure the effect of CP-465022 on AMPA receptor-mediated EPSCs in primary neuronal cultures or acute brain slices using whole-cell patch-clamp electrophysiology.
A. Materials and Reagents:
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Internal Solution (for patch pipette): (in mM) 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
NMDA Receptor Antagonist: D-AP5 (50 µM) to isolate AMPA currents.
-
GABA-A Receptor Antagonist: Picrotoxin (100 µM) to block inhibitory currents.
-
Primary neuronal culture or prepared brain slices (e.g., hippocampus).[7][8]
B. Experimental Workflow Diagram:
Caption: Workflow for in vitro electrophysiology experiments.
C. Procedure:
-
Preparation: Place the brain slice or cultured neuron coverslip in the recording chamber and continuously perfuse with oxygenated aCSF containing D-AP5 and Picrotoxin at a rate of 2-3 mL/min.
-
Establish Recording: Visually identify a neuron and establish a whole-cell patch-clamp configuration. Clamp the neuron at -70 mV.
-
Baseline Recording: Stimulate presynaptic fibers using a bipolar electrode to evoke EPSCs. Record stable baseline EPSCs for 5-10 minutes.
-
CP-465022 Application: Switch the perfusion to aCSF containing the desired concentration of CP-465022 (e.g., a starting concentration of 25 nM).
-
Post-Application Recording: Continue to evoke and record EPSCs for 10-15 minutes until a new stable baseline is achieved.
-
Washout: (Optional) Switch the perfusion back to the control aCSF to observe any reversal of the effect.
-
Data Analysis: Measure the peak amplitude of the averaged EPSCs from the baseline and CP-465022 application periods. Calculate the percentage inhibition caused by the compound.
Protocol 2: In Vivo Assessment of Anticonvulsant Activity
This protocol provides a general framework for evaluating the anticonvulsant effects of CP-465022 in a rodent model of chemically induced seizures.
A. Materials and Reagents:
-
This compound: Prepare for subcutaneous (SC) or intravenous (IV) injection in a suitable vehicle (e.g., saline, 20% cyclodextrin).
-
Convulsant Agent: Kainic acid or Pentylenetetrazol (PTZ).
-
Experimental Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Behavioral Observation Arena: A clear chamber for observing seizure activity.
-
Racine Scale: For scoring seizure severity.
B. Experimental Workflow Diagram:
Caption: Workflow for an in vivo anticonvulsant study.
C. Procedure:
-
Acclimation: Properly acclimate animals to the housing and experimental conditions for at least one week prior to the study.
-
Grouping: Randomly assign animals to different treatment groups: Vehicle control and one or more CP-465022 dose groups (e.g., 5 mg/kg, 10 mg/kg).[5]
-
Pre-treatment: Administer the assigned treatment (Vehicle or CP-465022) via the chosen route (e.g., SC).
-
Seizure Induction: After a pre-determined time (e.g., 30 minutes), administer the convulsant agent to induce seizures.
-
Behavioral Observation: Immediately place the animal in the observation arena and record its behavior. Score the severity of seizures at regular intervals using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the maximum seizure severity.
-
Data Analysis: Compare the seizure parameters (latency, duration, severity scores) between the vehicle and CP-465022 treated groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as drug concentrations, incubation times, and animal models, based on their experimental setup and objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. apexbt.com [apexbt.com]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. protocols.io [protocols.io]
Application Notes and Protocols: CP-465022 Maleate in Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] AMPA receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system, and their dysfunction has been implicated in various neurological disorders.[1][5][6] CP-465022 serves as a valuable pharmacological tool for investigating the role of AMPA receptor-mediated signaling in both physiological and pathological states.[1] These application notes provide a summary of its use in preclinical models of neurological disorders, detailed experimental protocols, and an overview of its mechanism of action.
Contrary to its initial exploration in broader neurological contexts, current literature highlights that CP-465022's primary mechanism is the specific inhibition of AMPA receptors, rather than modulation of other pathways such as γ-secretase. Its effects have been most notably characterized in models of epilepsy and cerebral ischemia.
Mechanism of Action
CP-465022 acts as a noncompetitive antagonist at AMPA receptors.[1] This means it inhibits the receptor's function regardless of the concentration of the agonist (e.g., glutamate).[1] The inhibition is not dependent on neuronal activity (use-dependent) or the membrane voltage.[1] It is highly selective for AMPA receptors over other glutamate receptor subtypes like kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2] The compound is equipotent across different AMPA receptor subunit combinations, allowing for consistent inhibition in various neuronal populations.[1]
Figure 1: Mechanism of CP-465022 Action.
Applications in Neurological Disorder Models
CP-465022 has been evaluated in several preclinical models, providing insights into the therapeutic potential of AMPA receptor antagonism.
Epilepsy and Seizure Models
Due to the role of excessive excitatory neurotransmission in seizure generation, AMPA receptor antagonists are investigated as potential anticonvulsants.[1] CP-465022 has demonstrated potent and efficacious inhibition of chemically induced seizures in rats.[2][7]
Cerebral Ischemia Models
Aberrant AMPA receptor activity is hypothesized to contribute to neurodegeneration following cerebral ischemia.[1] However, studies using CP-465022 in rat models of both global and focal ischemia have yielded negative results. Despite effectively blocking AMPA receptors in the brain, CP-465022 failed to provide neuroprotection, calling into question the efficacy of selective AMPA receptor inhibition as a therapeutic strategy for stroke.[2][4][7]
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies of CP-465022.
Table 1: In Vitro Efficacy of CP-465022
| Parameter | Cell Type | Value | Reference |
| IC₅₀ (AMPA receptor currents) | Rat Cortical Neurons | 25 nM | [1][3] |
| Inhibition of Kainate currents | Rat Hippocampal Neurons | Near complete at 0.5-1 µM | [3] |
| Inhibition of NMDA currents | Rat Cortical Neurons | 36% at 10 µM | [3] |
Table 2: In Vivo Pharmacokinetics and Efficacy of CP-465022 in Rats
| Model | Dosing | Outcome | Reference |
| Pharmacokinetics | 10 mg/kg, SC | Plasma T₁/₂ ≈ 4 hours | [7] |
| Pentylenetetrazole-induced Seizures | 10 mg/kg, SC | Full efficacy maintained for ≥ 4 hours | [7] |
| Global Ischemia | Doses effective in seizure models | No prevention of CA1 neuron loss | [2][7] |
| Focal Ischemia (MCAO) | 5 mg/kg followed by 2 mg/kg, SC | No reduction in infarct volume | [2][7] |
Experimental Protocols
Protocol 1: In Vivo Administration for Seizure and Ischemia Models (Rat)
This protocol is based on methodologies described in studies evaluating the anticonvulsant and neuroprotective effects of CP-465022.[2][7]
1. Materials:
-
CP-465022 maleate
-
Vehicle solution (e.g., sterile saline, or as specified in original studies)
-
Syringes and needles for subcutaneous (SC) injection
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Pentylenetetrazole (PTZ) for seizure induction (if applicable)
-
Anesthetics and surgical equipment for ischemia models (if applicable)
2. Preparation of Dosing Solution:
-
Prepare a stock solution of CP-465022 in the chosen vehicle. A vendor protocol suggests dissolving in a DMSO/Corn oil mixture for in vivo use.[3]
-
Further dilute the stock solution to achieve the final desired concentration for injection (e.g., for a 10 mg/kg dose). The injection volume should be appropriate for the animal's weight (e.g., 1 mL/kg).
3. Administration:
-
Weigh each animal to calculate the precise volume of the dosing solution to be administered.
-
Administer CP-465022 via subcutaneous injection. For seizure models, a typical dose is 10 mg/kg.[7]
-
For ischemia models, a multi-dose regimen might be employed, such as an initial 5 mg/kg dose followed by a 2 mg/kg dose several hours later.[7]
4. Post-Administration Procedures:
-
For Seizure Models: Administer the convulsant agent (e.g., PTZ) at a time point corresponding to the peak plasma concentration of CP-465022 (approximately 30 minutes post-SC injection).[7] Observe and score seizure activity.
-
For Ischemia Models: Induce ischemia (e.g., via middle cerebral artery occlusion) and administer CP-465022 according to the study design (pre-, during, or post-ischemic event).[7] Monitor physiological parameters and assess neurological deficits and infarct volume at the study endpoint.
Figure 2: Workflow for In Vivo Studies.
Protocol 2: In Vitro Electrophysiology (Patch-Clamp)
This protocol provides a general outline for assessing the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons, based on the characterization study.[1]
1. Materials:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons)
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Glass micropipettes
-
External and internal recording solutions
-
AMPA receptor agonist (e.g., AMPA or glutamate)
-
CP-465022
-
Antagonists for other receptors (e.g., for NMDA and GABA receptors) to isolate AMPA currents.
2. Cell Preparation:
-
Culture primary neurons on coverslips until mature.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external recording solution.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential where NMDA receptor currents are minimized (e.g., -60 mV).
-
Locally apply the AMPA agonist using a puffer pipette or a fast-perfusion system to evoke an inward current.
-
Establish a baseline response by repeatedly applying the agonist.
4. Compound Application:
-
Bath-apply CP-465022 at various concentrations (e.g., ranging from 1 nM to 10 µM) to the perfusion solution.
-
After a sufficient incubation period, re-apply the AMPA agonist to measure the inhibited response.
-
Wash out the compound to observe any recovery of the current.
5. Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents before, during, and after CP-465022 application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response data and fit with an appropriate equation to determine the IC₅₀ value.
Figure 3: Logic of an Electrophysiology Experiment.
Conclusion and Future Directions
CP-465022 is a well-characterized, selective, noncompetitive AMPA receptor antagonist.[1] It serves as an effective tool for studying the consequences of AMPA receptor blockade in the central nervous system. While it demonstrates clear anticonvulsant effects in preclinical models, its lack of neuroprotective efficacy in ischemia models provides a crucial piece of evidence for the drug development community, suggesting that simple antagonism of AMPA receptors may be insufficient to combat excitotoxic damage in stroke.[2][7] Future research could leverage CP-465022 to further dissect the specific roles of AMPA receptors in other neurological or psychiatric disorders where excitatory/inhibitory imbalance is a key feature.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. AMPA receptor - Wikipedia [en.wikipedia.org]
- 6. AMPA Receptors as Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: CP-465022 Maleate
Welcome to the technical support center for CP-465022 maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is CP-465022 and what is its mechanism of action?
CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It inhibits AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[1] Its mechanism is noncompetitive with the agonist, meaning it does not compete with glutamate for the same binding site. CP-465022 is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1]
Q2: What is the difference between CP-465022 and this compound?
CP-465022 is the active pharmaceutical ingredient (API), which is a quinazolin-4-one derivative. This compound is the salt form of the API, where the basic CP-465022 molecule is reacted with maleic acid. Salt formation is a common strategy in drug development to improve properties such as solubility and stability.
Q3: In which solvents is this compound soluble?
Specific quantitative solubility data for this compound in common laboratory solvents is not widely available in public literature. However, based on the properties of similar compounds and the hydrochloride salt of CP-465022, a general solubility profile can be estimated. It is highly recommended to perform small-scale solubility tests in your specific experimental buffers.
Q4: How should I store this compound powder and solutions?
For long-term storage, this compound solid powder should be stored at -20°C, desiccated, and protected from light. Stock solutions, once prepared, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent, pH, and storage temperature.
Q5: What are the potential stability issues with this compound?
As a quinazolinone derivative, CP-465022 may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Furthermore, maleate salts of some drugs have been shown to be unstable, potentially leading to degradation of the active compound or the maleate moiety itself.[2][3]
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| DMSO | High | Likely soluble to at least 25 mg/mL. |
| Ethanol | Moderate | Expected to be less soluble than in DMSO. Gentle warming may be required. |
| Water | Low | The free base is likely poorly soluble. The maleate salt should improve aqueous solubility, but it may still be limited. |
| PBS (pH 7.4) | Low to Moderate | Solubility in aqueous buffers will be pH-dependent. Precipitation may occur at neutral or alkaline pH. |
Note: The solubility of CP-465022 hydrochloride in DMSO is reported to be high. This table provides estimations for the maleate salt and should be confirmed experimentally.
Table 2: Factors Affecting the Stability of this compound in Solution
| Factor | Potential Impact | Recommendation |
| pH | Risk of hydrolysis at acidic and alkaline pH.[4] | Maintain solutions at a neutral or slightly acidic pH. Avoid extreme pH values. |
| Temperature | Accelerated degradation at higher temperatures. | Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. |
| Light | Potential for photodegradation, common for heterocyclic compounds. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Oxidation | The quinazolinone core may be susceptible to oxidation. | Use degassed solvents for solution preparation if working under oxygen-sensitive conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate briefly in a water bath. Gentle warming to 37°C can be applied if the compound does not dissolve completely at room temperature.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage.
Mandatory Visualization
Caption: Mechanism of action of this compound as a noncompetitive AMPA receptor antagonist.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Possible Causes:
-
Low Aqueous Solubility: The compound may have limited solubility in your specific buffer system, especially at neutral or alkaline pH.
-
Solvent Carryover: A high percentage of the organic solvent from the stock solution may cause the compound to crash out when diluted in an aqueous buffer.
-
pH Shift: The addition of the compound, particularly if the stock solution is not pH-neutral, could alter the pH of the final solution, affecting solubility.
Solutions:
-
Increase Solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic co-solvent (e.g., DMSO or ethanol) in your aqueous buffer.
-
pH Adjustment: Check the pH of your final solution and adjust it if necessary. For basic compounds like CP-465022, a slightly acidic pH may improve solubility.
-
Use of Surfactants: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, to improve solubility.
-
Sonication: Briefly sonicate the final solution to aid in the dissolution of any precipitate.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Loss of Compound Activity Over Time
Possible Causes:
-
Hydrolytic Degradation: The quinazolinone core of CP-465022 may be susceptible to hydrolysis, especially if the solution is not stored at the proper pH and temperature.
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Photodegradation: Exposure to light can cause degradation of the compound.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution and the introduction of moisture.
Solutions:
-
Proper Storage: Always store stock solutions at -80°C in tightly sealed, amber vials.
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use Fresh Dilutions: Prepare fresh dilutions of the compound in your experimental buffer immediately before use.
-
Inert Atmosphere: If you suspect oxidative degradation, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
This technical support center provides a foundational guide for working with this compound. Given the limited publicly available data on the specific physicochemical properties of the maleate salt, it is crucial for researchers to perform their own validation experiments for their specific conditions.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-465022 Maleate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-465022 maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents, demonstrating anticonvulsant activity.[1][3] Its inhibition is not competitive with the agonist concentration and is not use- or voltage-dependent.[4]
Q2: What is the potency of CP-465022?
CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1][4]
Q3: Is CP-465022 selective for AMPA receptors?
Yes, CP-465022 is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[4] However, it is important to be aware of potential off-target effects (see Troubleshooting section).
Q4: What are the main applications of CP-465022 in research?
CP-465022 is a valuable tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes, including epilepsy and other neurological disorders.[2][4] It has been used in both in vitro electrophysiology studies and in vivo models of seizures.[4][5][6]
Troubleshooting Guides
Solubility and Stability
Q: I am having trouble dissolving this compound. What is the recommended procedure?
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.
-
Aqueous Solutions: For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Avoid storing aqueous solutions for more than one day.[7]
Q: How stable is CP-465022 in solution?
CP-465022 belongs to the quinazolinone class of compounds. Quinazolinone rings are generally stable in cold, dilute acidic, and alkaline solutions but may degrade if boiled.[8][9] One study on a quinazoline derivative found high stability in ultrapure water for over 40 days at concentrations above 10 µM when stored in the dark at 4°C, but solutions in DMSO were found to be less stable.[10]
Troubleshooting Tip: For optimal results, prepare fresh aqueous solutions from a DMSO stock for each experiment. If you suspect compound degradation, consider preparing a fresh DMSO stock.
In Vitro Experiments (e.g., Patch-Clamp Electrophysiology)
Q: I am not seeing the expected inhibition of AMPA receptor currents. What could be the issue?
-
Compound Concentration: Verify the final concentration of CP-465022 in your recording chamber. Ensure that the dilution from your stock solution is accurate.
-
Agonist Concentration: As a non-competitive antagonist, the IC50 of CP-465022 should not be significantly affected by the agonist concentration. However, ensure your agonist is effectively activating the AMPA receptors.
-
Washout: Ensure that you have a complete washout of any previously used drugs before applying CP-465022.
-
Off-Target Effects: Consider that at higher concentrations, off-target effects might complicate the interpretation of your results.
Q: I am observing unexpected changes in neuronal activity that don't seem to be related to AMPA receptor antagonism. What could be the cause?
CP-465022 has been shown to block the persistent component of Nav1.6 channel activity.[3][11] This could lead to effects on neuronal excitability that are independent of its action on AMPA receptors.
Troubleshooting Tip: To isolate the effects of CP-465022 on AMPA receptors, you can use specific Nav1.6 channel blockers in your control experiments to assess the contribution of this off-target effect.
Q: My gigaohm seal is unstable after applying CP-465022. What can I do?
While not specifically reported for CP-465022, some compounds can affect membrane properties. If you experience seal instability:
-
Ensure the final DMSO concentration in your recording solution is low (ideally <0.1%).
-
Try using a lower concentration of CP-465022 if your experimental design allows.
-
Obtain a very stable and high-resistance seal before drug application.
In Vivo Experiments
Q: What is a suitable vehicle for in vivo administration of CP-465022?
For in vivo studies in rodents, CP-465022 has been administered subcutaneously.[5] While the exact vehicle for the maleate salt is not specified in the search results, a common approach for similar compounds is to dissolve them in a vehicle such as a solution of DMSO and saline. The final concentration of DMSO should be minimized and tested for any behavioral effects on its own.
Q: I am observing significant behavioral side effects in my animal models. Is this expected?
Yes, AMPA receptor antagonists can produce behavioral side effects. At anticonvulsant doses, they may induce sedation and motor impairment (ataxia).[12][13] Some non-competitive AMPA receptor antagonists have also been associated with psychiatric and behavioral adverse events, such as hostility and aggression, particularly at higher doses.[14]
Troubleshooting Tip: It is crucial to perform dose-response studies to determine the therapeutic window for your specific model, where you observe the desired pharmacological effect with minimal behavioral side effects. Include appropriate behavioral control experiments to assess sedation and motor coordination.
Q: The compound does not seem to be effective in my in vivo model. What are some possible reasons?
-
Bioavailability: Ensure that the route of administration and dosage are appropriate for achieving sufficient brain penetration. CP-465022 is reported to be brain penetrant.[3]
-
Metabolism: Consider the half-life of the compound and the timing of your experimental readouts relative to the time of administration.
-
Model Specificity: The efficacy of AMPA receptor antagonists can be model-dependent. For example, while effective as an anticonvulsant, CP-465022 was found to be not neuroprotective in models of global and focal ischemia.[6]
Data Presentation
| Property | Value | Reference |
| Mechanism of Action | Non-competitive AMPA receptor antagonist | [1][4] |
| IC50 | 25 nM (in rat cortical neurons) | [1][4] |
| Selectivity | Selective for AMPA over kainate and NMDA receptors | [4] |
| Known Off-Target | Blocks persistent component of Nav1.6 channel activity | [3][11] |
| Solubility (HCl salt) | 100 mM in DMSO | [3] |
Experimental Protocols
Note: These are generalized protocols based on the available literature. Specific parameters should be optimized for your experimental setup.
1. In Vitro Patch-Clamp Electrophysiology Protocol
This protocol is a general guideline for assessing the effect of CP-465022 on AMPA receptor-mediated currents.
-
Cell Preparation: Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Composition tailored to the specific neuronal preparation, continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Potassium-based internal solution for whole-cell patch-clamp recordings.
-
CP-465022 Stock Solution: Prepare a 10-100 mM stock solution in 100% DMSO. Store at -20°C.
-
Final Drug Solution: Dilute the stock solution in aCSF to the desired final concentration immediately before use. The final DMSO concentration should be kept to a minimum (e.g., <0.1%).
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).
-
Evoke AMPA receptor-mediated EPSCs using an extracellular stimulating electrode.
-
Establish a stable baseline recording of the EPSCs for several minutes.
-
Perfuse the bath with the aCSF containing CP-465022 at the desired concentration.
-
Record the effect of the compound on the EPSC amplitude.
-
Wash out the compound by perfusing with drug-free aCSF and observe any recovery of the EPSC amplitude.
-
2. In Vivo Anticonvulsant Activity Protocol (Rodent Model)
This protocol is a general guideline for assessing the anticonvulsant effects of CP-465022.
-
Animals: Use appropriate rodent models of epilepsy (e.g., pentylenetetrazole (PTZ)-induced seizures).
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a suitable vehicle (e.g., saline) to the final desired concentration for injection. The final DMSO concentration should be as low as possible.
-
-
Procedure:
-
Divide animals into control (vehicle) and treatment (CP-465022) groups.
-
Administer CP-465022 or vehicle via the desired route (e.g., subcutaneous injection). Doses used in previous studies for anticonvulsant effects ranged from approximately 1 to 10 mg/kg.[5]
-
After a predetermined pretreatment time (e.g., 60 minutes), induce seizures using a chemical convulsant (e.g., PTZ).
-
Observe and score the seizure activity (e.g., latency to first seizure, seizure severity).
-
Include separate groups of animals to assess for behavioral side effects (e.g., sedation, motor coordination using rotarod test) at the same doses.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Psychiatric and behavioral adverse events in randomized clinical studies of the noncompetitive AMPA receptor antagonist perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing CP-465022 maleate dosage for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CP-465022 maleate in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-465022?
A1: CP-465022 is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents by binding to an allosteric site, rather than competing with the glutamate binding site.[4] This inhibition is not dependent on use or voltage.[1]
Q2: Is CP-465022 selective for specific AMPA receptor subunit combinations?
A2: No, CP-465022 is reported to be equipotent for AMPA receptors composed of different subunit combinations.[1][2] This suggests it has broad activity across various types of neurons that express different AMPA receptor subunits.[1]
Q3: What is the in vitro potency of CP-465022?
A3: CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1][5][6]
Q4: Is CP-465022 brain penetrant?
A4: Yes, studies have shown that CP-465022 readily enters the central nervous system after peripheral administration.[4]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound.
-
Solution: For stock solutions, CP-465022 hydrochloride is soluble in DMSO at a concentration of up to 100 mM. The maleate salt form should have similar solubility characteristics. For in vivo administration, further dilution into an appropriate vehicle is necessary. It is crucial to perform small-scale solubility tests with your chosen vehicle to ensure complete dissolution and avoid precipitation.
Issue 2: Determining the optimal in vivo dosage.
-
Guidance: A dose of 10 mg/kg administered subcutaneously (SC) has been shown to be effective in rats for inhibiting pentylenetetrazole-induced seizures.[4] This dose provided full efficacy for at least 4 hours.[4] However, the optimal dose can vary depending on the animal model, species, and the specific research question. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental setup.
Issue 3: Unexpected lack of efficacy in a neuroprotection model.
-
Consideration: While CP-465022 is a potent AMPA receptor antagonist, it failed to show neuroprotective effects in rat models of global and focal ischemia at doses that were effective in seizure models.[3][4] If you are investigating neuroprotection, consider that the mechanism of neuronal death in your model may not be solely dependent on AMPA receptor overactivation, or that the therapeutic window for AMPA receptor antagonism is very narrow. The lack of neuroprotective efficacy of this compound calls into question the general neuroprotective efficacy of AMPA receptor inhibition after ischemia.[3][4]
Issue 4: Observing ataxia or other motor side effects.
-
Explanation: Ataxia is a known side effect of AMPA receptor antagonists. In rats administered 10 mg/kg SC of CP-465022, ataxia was observed within 30 minutes of dosing and persisted for approximately 4 hours.[4] This time course correlated with the plasma concentration of the compound.[4] If these side effects interfere with your behavioral assessments, consider adjusting the dose or the timing of your measurements.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| In Vitro IC50 | 25 nM | Rat (cortical neurons) | - | [1][5][6] |
| Effective In Vivo Dose | 10 mg/kg | Rat | Subcutaneous (SC) | [4] |
| Peak Plasma Time (Tmax) | ~30 minutes | Rat | Subcutaneous (SC) | [4] |
| Plasma Half-life (t1/2) | ~4 hours | Rat | Subcutaneous (SC) | [4] |
Experimental Protocols
Pentylenetetrazole-Induced Seizure Model in Rats
-
Animal Preparation: Adult male rats are used for the study.
-
Drug Administration: CP-465022 is dissolved in a suitable vehicle and administered subcutaneously at the desired doses (e.g., up to 10 mg/kg).[4] A vehicle control group should be included.
-
Pretreatment Time: The compound is administered 60 minutes before the seizure-inducing agent.[4]
-
Seizure Induction: Pentylenetetrazole is administered at a dose of 100 mg/kg intraperitoneally (IP).[4]
-
Observation: Animals are observed for the latency to clonic and tonic seizures, as well as lethality, with a cutoff time of 1800 seconds.[4]
Visualizations
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of CP-465022 maleate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CP-465022 maleate. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[1][2] The inhibition is not dependent on agonist concentration, voltage, or use.[2]
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of CP-465022 is the blockade of the persistent component of voltage-gated sodium channel Nav1.6 activity.[3] At concentrations typically used to inhibit AMPA receptors, CP-465022 can cause a significant reduction in this persistent sodium current.[4] There is also evidence of minor effects on NMDA and kainate receptors at higher concentrations.[1][2]
Q3: Why is the off-target effect on Nav1.6 channels a concern in my experiments?
Nav1.6 channels are crucial for the initiation and propagation of action potentials in neurons. The persistent current component of Nav1.6, in particular, contributes to neuronal excitability and repetitive firing. Inhibition of this current can therefore lead to unintended alterations in neuronal activity, potentially confounding experimental results aimed at studying AMPA receptor function alone.
Q4: Is this compound known to inhibit any protein kinases?
Currently, there is no publicly available data from broad kinase screening panels for this compound. Researchers should be aware that off-target kinase effects, while not documented, cannot be entirely ruled out without specific testing.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected decrease in neuronal firing frequency or excitability, even at concentrations expected to only modulate AMPA receptor activity. | Inhibition of the persistent component of Nav1.6 sodium channels. | 1. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration for AMPA receptor antagonism in your specific model. 2. Alternative Antagonist: Consider using an AMPA receptor antagonist with a different pharmacological profile and no known activity on Nav1.6 channels. 3. Control Experiment: Use a specific Nav1.6 channel blocker as a positive control to understand the contribution of this off-target effect in your system. |
| Discrepancies between results obtained with CP-465022 and other AMPA receptor antagonists. | The off-target effects on Nav1.6 or other ion channels may be unique to CP-465022. | 1. Confirm with Multiple Antagonists: Use at least one other structurally and mechanistically different AMPA receptor antagonist to validate your findings. 2. Literature Review: Carefully review the selectivity profiles of all compounds used. |
| Unexplained changes in cellular signaling pathways seemingly unrelated to AMPA receptor function. | While not documented, potential off-target effects on other receptors or kinases could be a factor. | 1. Targeted Pathway Analysis: Use specific inhibitors or activators of suspected off-target pathways to investigate their potential involvement. 2. Broad-Spectrum Screening: If the issue persists and is critical, consider performing a targeted screen (e.g., a kinase panel) to identify novel off-target interactions. |
Data Presentation
Table 1: Summary of this compound's On-Target and Off-Target Activities
| Target | Activity | Potency (IC50) | Notes | Reference |
| AMPA Receptor | Noncompetitive Antagonist | 25 nM | Selective over kainate and NMDA receptors. | [1][2] |
| Nav1.6 Channel (Persistent Current) | Blocker | Not explicitly defined, but significant inhibition (approx. 30%) at concentrations used for AMPA receptor blockade. | This off-target effect may influence neuronal excitability. | [4] |
| Kainate Receptor | Weak Antagonist | - | Significantly less potent than on AMPA receptors. | [1][2] |
| NMDA Receptor | Weak Antagonist | - | Inhibition observed at higher concentrations (micromolar range). | [1] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess On-Target and Off-Target Effects
Objective: To measure the effect of this compound on AMPA receptor-mediated currents (on-target) and Nav1.6-mediated persistent sodium currents (off-target) in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., cortical or hippocampal)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2)
-
AMPA (agonist)
-
Tetrodotoxin (TTX) - to isolate specific sodium channel currents
-
This compound stock solution
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Plate neurons on coverslips and culture for 7-14 days.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage.
-
Perfuse with external solution at a constant rate.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
-
Whole-Cell Configuration:
-
Establish a gigaohm seal with a neuron and rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Assessing AMPA Receptor Currents (On-Target):
-
Locally apply AMPA (e.g., 100 µM) for a short duration to evoke an inward current.
-
Establish a stable baseline response to AMPA application.
-
Bath-apply increasing concentrations of this compound and record the AMPA-evoked currents at each concentration.
-
Wash out the drug to observe recovery.
-
-
Assessing Persistent Nav1.6 Currents (Off-Target):
-
To isolate Nav1.6 persistent currents, a specific voltage protocol is required. A slow voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) can be used.
-
Apply TTX to confirm the current is mediated by voltage-gated sodium channels.
-
After establishing a baseline persistent current, bath-apply this compound at a concentration relevant for AMPA receptor antagonism (e.g., 100 nM - 1 µM).
-
Record the change in the persistent sodium current.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents and the magnitude of the persistent sodium current before and after drug application.
-
Construct dose-response curves to calculate the IC50 for the on-target effect.
-
Quantify the percentage of inhibition of the persistent sodium current at relevant concentrations.
-
Visualizations
Caption: Signaling pathway of this compound's on- and off-target effects.
Caption: Workflow for electrophysiological assessment of this compound.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeat-Dosing-of-Novel-Selective-Inhibitors-of-NaV1-6-Enhances-Efficacy-in-the-Mouse-Maximal-Electroshock-Model [aesnet.org]
- 3. Association of respiratory failure with inhibition of NaV1.6 in the phrenic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-465022 maleate storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling CP-465022 maleate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
For long-term stability, solid this compound should be stored desiccated at room temperature. Following the reception of the compound, it is crucial to adhere to the storage instructions provided on the product's datasheet.
Q2: How should I prepare and store stock solutions of this compound?
To prepare stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. It is important to note that DMSO is hygroscopic, and using freshly opened DMSO is crucial as water contamination can negatively impact the compound's solubility. Once prepared, it is best practice to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
| Storage Temperature | Shelf Life of Stock Solution |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: What are the critical safety precautions to take when handling this compound powder?
As a potent neuroactive compound, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
Q4: Can I dissolve this compound directly in aqueous solutions like cell culture media or buffers?
Directly dissolving this compound in aqueous solutions is not recommended due to its low aqueous solubility. This can lead to precipitation of the compound, resulting in inaccurate concentrations in your experiments. The best practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental medium.
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
If you encounter difficulty in dissolving the compound, consider the following steps:
-
Vortexing: Ensure the solution is being vortexed vigorously for a sufficient amount of time to facilitate dissolution.
-
Sonication: Use a bath sonicator to break down any compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as it may degrade the compound.
Issue 2: Precipitation is observed after diluting the DMSO stock solution into my aqueous experimental medium.
This is a common issue for compounds with low aqueous solubility. Here are some strategies to prevent precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous medium. Instead, perform serial dilutions.
-
Thorough Mixing: Ensure immediate and thorough mixing after adding the compound to the aqueous medium to promote dispersion.
-
Warming the Medium: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use the troubleshooting steps outlined above.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Technical Support Center: CP-465022 Maleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the in vitro assessment of CP-465022 maleate, a selective, noncompetitive AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-465022?
A1: CP-465022 is a selective and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents in neurons.[1][2] The inhibition is not dependent on the concentration of the agonist, nor is it use- or voltage-dependent.[1]
Q2: Is CP-465022 selective for specific AMPA receptor subunits?
A2: No, CP-465022 is equipotent for AMPA receptors composed of different subunit combinations. This suggests that it is likely to have a similar inhibitory effect in various types of neurons that express different AMPA receptor subunits.[1][2]
Q3: What is the known potency of CP-465022?
A3: CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1][3]
Q4: Is CP-465022 neuroprotective?
A4: While CP-465022 effectively blocks AMPA receptors and has anticonvulsant properties, it has been shown to be not neuroprotective in in vivo models of global and focal ischemia.[2][4][5]
Q5: Has CP-465022 been used in clinical trials?
A5: Based on available information, no clinical studies have been conducted with CP-465022.[2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in neuronal cell cultures.
Possible Cause:
-
Variability in cell culture health and density.
-
Inaccurate compound concentration.
-
Issues with the agonist stimulation.
Suggested Solutions:
-
Cell Culture Standardization: Ensure consistent cell seeding density and viability across all experimental wells. Regularly check for mycoplasma contamination.
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment. Use a calibrated balance and high-purity solvent.
-
Agonist Concentration: Use a concentration of AMPA or glutamate that elicits a consistent and submaximal response to ensure a stable baseline for measuring inhibition.
Problem 2: Low or no detectable inhibition of AMPA receptor currents in electrophysiology experiments.
Possible Cause:
-
Degradation of the this compound compound.
-
Incorrect application of the compound to the cells.
-
Low expression of AMPA receptors in the chosen cell line.
Suggested Solutions:
-
Compound Integrity: Store this compound according to the manufacturer's instructions. Protect from light and moisture.
-
Perfusion System: Ensure the perfusion system delivering the compound is functioning correctly and that the compound is reaching the cells at the intended concentration.
-
Cell Line Verification: Confirm the expression of functional AMPA receptors in your cell line using a positive control antagonist.
Quantitative Data Summary
| Compound | Target | Action | IC50 | Cell Type | Reference |
| CP-465022 | AMPA Receptor | Noncompetitive Antagonist | 25 nM | Rat Cortical Neurons | [1][3] |
Experimental Protocols
Detailed Methodology for IC50 Determination in Neuronal Cultures
-
Cell Plating: Plate rat cortical neurons in 96-well microplates at a density of 5 x 10^4 cells/well.
-
Culture Maintenance: Culture cells for 7-10 days in vitro to allow for receptor expression and maturation.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Wash the cells twice with assay buffer.
-
Add the various concentrations of CP-465022 to the wells and incubate for 15 minutes.
-
Add a fixed concentration of AMPA (e.g., 10 µM) to all wells to stimulate the receptors.
-
Measure the intracellular calcium response using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence data to the control wells (no antagonist).
-
Plot the normalized response against the logarithm of the CP-465022 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of CP-465022 action on the AMPA receptor signaling pathway.
Caption: General experimental workflow for in vitro characterization of CP-465022.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Ensuring Specificity of CP-465022 Maleate in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the specificity of CP-465022 maleate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents with an IC50 of approximately 25 nM in rat cortical neurons.[1][3] The inhibition is noncompetitive with the agonist concentration and is not dependent on voltage or use.[1]
Q2: What are the known off-target effects of CP-465022?
While CP-465022 is highly selective for AMPA receptors, it can exhibit inhibitory effects on other ion channels at higher concentrations. The primary off-target concerns are:
-
Kainate and NMDA Receptors: CP-465022 is selective for AMPA over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][4] However, at micromolar concentrations, it can inhibit kainate- and NMDA-induced currents. For instance, 1 µM of CP-465022 has been shown to have minimal effect on peak NMDA-induced currents but does reduce the sustained current.[1] At 10 µM, it can inhibit peak NMDA-induced currents by approximately 36%.[1]
-
Voltage-Gated Sodium Channels (Nav1.6): CP-465022 has been reported to significantly block the persistent component of Nav1.6 channel activity at concentrations routinely used for AMPA receptor blockade.
Q3: I am seeing unexpected results in my assay. Could the purity of my this compound be an issue?
Yes, this is a critical consideration. Commercially available CP-465022 can be a mixture of the active E-isomer (CP-465022) and the inactive Z-isomer (CP-465021). The presence of the inactive isomer can affect the effective concentration of the active compound and may introduce unforeseen variables. It is crucial to verify the isomeric purity of the compound if unexpected or inconsistent results are observed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observed effect is not consistent with AMPA receptor antagonism. | Off-target effects: The concentration of CP-465022 being used may be high enough to inhibit kainate, NMDA receptors, or Nav1.6 channels. | 1. Perform a dose-response curve: Determine the minimal effective concentration for AMPA receptor antagonism in your specific assay. 2. Use specific antagonists for off-target channels: To confirm the involvement of AMPA receptors, use a structurally different AMPA receptor antagonist as a control. To rule out off-target effects, co-apply specific antagonists for NMDA receptors (e.g., APV), kainate receptors (e.g., UBP310), or Nav1.6 channels (e.g., a low concentration of Tetrodotoxin, though isoform specificity of TTX can be limited). |
| Variability between experimental batches. | Isomeric impurity: Different batches of this compound may have varying ratios of the active (E) and inactive (Z) isomers. | 1. Source confirmation: Contact the supplier to obtain a certificate of analysis detailing the isomeric purity. 2. Analytical chemistry: If possible, perform analytical chromatography (e.g., HPLC) to determine the isomeric ratio of your compound. |
| Inconsistent results in electrophysiology recordings. | Non-specific binding or solution instability: CP-465022 may adhere to perfusion tubing or degrade in solution over time. | 1. Use appropriate tubing: Employ low-adhesion tubing material for perfusion systems. 2. Prepare fresh solutions: Make fresh stock and working solutions of CP-465022 daily. |
Quantitative Data Summary
The following table summarizes the known potency and selectivity of CP-465022.
| Target | Reported IC50 / Inhibition | Cell Type / Preparation | Reference |
| AMPA Receptor | 25 nM | Rat cortical neurons | [1][3] |
| Kainate Receptor | Nearly complete inhibition at 1 µM | Voltage-clamped rat hippocampal neurons | [1] |
| NMDA Receptor | 19% inhibition of peak current at 1 µM; 36% inhibition at 10 µM | Cultured rat cerebellar granule neurons; Cortical neurons | [1] |
| Nav1.6 Channel | Significant block of persistent current at concentrations used for AMPA receptor antagonism | HEK cells expressing Nav1.6 |
Experimental Protocols
Protocol 1: Assessing AMPA Receptor Antagonism using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibition of AMPA receptor-mediated currents by CP-465022.
1. Cell Preparation:
- Culture primary neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant AMPA receptors.
2. Electrophysiology Setup:
- Use a whole-cell patch-clamp setup with an amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
3. Solutions:
- Internal Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. Include 0.05 mM picrotoxin to block GABAA receptors and 0.1 mM D-APV to block NMDA receptors.
4. Recording Procedure:
- Establish a whole-cell recording with a holding potential of -70 mV.
- Apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM Kainate) to evoke an inward current.
- After establishing a stable baseline response, perfuse the cells with increasing concentrations of CP-465022 (e.g., 1 nM to 1 µM) for 2-5 minutes.
- During CP-465022 application, apply the AMPA receptor agonist again to measure the inhibited current.
- Wash out the drug to observe recovery.
5. Data Analysis:
- Measure the peak amplitude of the agonist-evoked currents in the absence and presence of CP-465022.
- Calculate the percentage of inhibition for each concentration.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Nav1.6 Channels
This protocol is to determine if CP-465022 inhibits voltage-gated sodium channel currents, specifically the persistent component of Nav1.6.
1. Cell Preparation:
- Use a cell line stably expressing human or rodent Nav1.6 channels (e.g., HEK293 or CHO cells).
2. Electrophysiology Setup:
- Same as Protocol 1.
3. Solutions:
- Internal Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 1 NaCl, pH adjusted to 7.2 with CsOH.
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
4. Recording Procedure:
- Hold the cell at -120 mV.
- Apply a slow voltage ramp from -120 mV to +40 mV over 500 ms to elicit both transient and persistent sodium currents.
- After establishing a stable baseline, perfuse with the desired concentration of CP-465022.
- Apply the same voltage ramp protocol during drug application.
5. Data Analysis:
- Measure the amplitude of the persistent sodium current (typically measured near the end of the ramp protocol).
- Compare the persistent current amplitude before and after CP-465022 application to determine the percentage of inhibition.
Visualizations
Caption: Mechanism of CP-465022 as a noncompetitive AMPA receptor antagonist.
Caption: Workflow for assessing the specificity of CP-465022 in electrophysiology.
Caption: A logical flowchart for troubleshooting unexpected results with CP-465022.
References
Technical Support Center: CP-465022 Maleate Solutions
This technical support center provides guidance on the long-term stability of CP-465022 maleate solutions for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound in various solvents is not publicly available, this guide offers best practices based on the chemical properties of analogous compounds, including other maleate salts and quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For maximal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). One supplier suggests that solutions in DMSO can be stored at -20°C for up to one month. For aqueous buffers, it is best to prepare solutions fresh on the day of the experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no longer than 24 hours. Always protect solutions from light.
Q2: What are the potential signs of degradation in my this compound solution?
A2: Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity of the compound in your assays. For a quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended to detect and quantify the parent compound and any potential degradants.
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on studies of similar chemical structures, the most probable degradation pathways for this compound in solution are hydrolysis and oxidation. The quinazolinone core may be susceptible to hydrolysis, particularly under acidic or basic conditions. The maleate salt form itself could also potentially degrade over time in aqueous solutions.
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: Yes, aqueous buffers can be used to prepare working solutions. However, due to the potential for hydrolysis, it is strongly recommended to prepare these solutions immediately before use. If you observe a loss of activity or inconsistent results with your buffered solutions, consider preparing them fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in my experiment. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a recently prepared stock solution. Perform a concentration-response curve to verify the potency of the compound. If the issue persists, consider performing a stability study of your solution under your experimental conditions. |
| Precipitate observed in my stock solution after thawing. | The solubility of the compound may have been exceeded, or the compound may have degraded. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may be a degradation product. In this case, it is recommended to discard the solution and prepare a fresh stock. |
| Inconsistent results between experiments. | Variability in the stability of the prepared solutions. | Standardize your solution preparation and handling procedures. Ensure that stock solutions are stored properly and that working solutions are prepared fresh for each experiment. |
Hypothetical Stability Data
The following table summarizes hypothetical stability data for this compound solutions based on general knowledge of similar compounds. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Solvent | Storage Condition | Timepoint | Hypothetical Purity (%) | Hypothetical Major Degradant (%) |
| DMSO | -20°C, Protected from light | 1 month | >99 | <0.5 |
| DMSO | -20°C, Protected from light | 3 months | 98 | 1.5 |
| PBS (pH 7.4) | 4°C, Protected from light | 24 hours | 99 | 1 |
| PBS (pH 7.4) | 4°C, Protected from light | 1 week | 95 | 5 |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound solutions.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to prepare a working standard solution at a concentration of 10 µg/mL.
3. Sample Preparation:
-
Prepare solutions of this compound in the solvent of interest (e.g., PBS, cell culture media) at the desired concentration.
-
Store the solutions under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points, withdraw an aliquot of the solution and dilute it with the mobile phase to a final concentration within the linear range of the assay.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
Forced Degradation Study Protocol
Forced degradation studies can help to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
4. Thermal Degradation:
-
Store a solid sample of this compound at 105°C for 24 hours.
-
Dissolve the sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analysis of Forced Degradation Samples:
-
Analyze the stressed samples by the stability-indicating HPLC method described above.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Hypothetical degradation pathways for this compound in solution.
Validation & Comparative
A Comparative Guide to AMPA Receptor Antagonists: CP-465022 maleate versus GYKI 52466
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent non-competitive AMPA receptor antagonists: CP-465022 maleate and GYKI 52466. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant pathways and workflows to facilitate a clear understanding of their respective profiles.
At a Glance: Key Efficacy and Potency Comparison
The following tables provide a quantitative summary of the in vitro and in vivo efficacy of CP-465022 and GYKI 52466 based on available experimental data.
Table 1: In Vitro Receptor Antagonist Potency
| Compound | Target | Assay | Potency (IC₅₀) | Species/Tissue | Reference |
| CP-465022 | AMPA Receptor | Inhibition of AMPA-mediated currents | 25 nM | Rat Cortical Neurons | [1] |
| GYKI 52466 | AMPA Receptor | Inhibition of AMPA-induced responses | 10-20 µM | - | [2] |
| Kainate Receptor | Inhibition of kainate-induced responses | ~450 µM | - | [2] | |
| NMDA Receptor | Inhibition of NMDA-induced responses | >50 µM | - | [2] |
Table 2: In Vivo Anticonvulsant Efficacy
| Compound | Seizure Model | Effective Dose (ED₅₀ or effective dose) | Species | Reference |
| CP-465022 | Pentylenetetrazole (PTZ)-induced seizures | Complete protection at 10 mg/kg (s.c.) | Rat | [3] |
| GYKI 52466 | Sound-induced seizures (clonic) | 4.3 mg/kg | - | [4] |
| Sound-induced seizures (tonic) | 3.6 mg/kg | - | [4] | |
| Maximal Electroshock (MES) | 6.9 mg/kg | - | [4] |
Table 3: In Vivo Neuroprotective Efficacy
| Compound | Model | Dosing Regimen | Outcome | Species | Reference |
| CP-465022 | Global Cerebral Ischemia | 10 mg/kg followed by 4 mg/kg | No prevention of CA1 neuron loss | Rat | [3] |
| Middle Cerebral Artery Occlusion (MCAO) | - | No reduction in infarct volume | Rat | [3][5] | |
| GYKI 52466 | Spinal Cord Injury | 15 mg/kg (i.p.) | Significant therapeutic protection | Rat | [6] |
| Hypoxic-Ischaemic Brain Injury | 3 mg/kg (s.c.) preconditioning | Significantly reduced infarct volume | Rat | [7][8] | |
| Kainic Acid-induced Seizures | 3 mg/kg (s.c.) preconditioning | Markedly reduced seizure scores | Rat | [9][10] |
Mechanism of Action: A Shared Target, Different Profiles
Both CP-465022 and GYKI 52466 function as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. They achieve this by binding to an allosteric site on the receptor, thereby inhibiting ion flow regardless of the concentration of the agonist, glutamate.
CP-465022 is characterized by its high potency and selectivity for the AMPA receptor.[1] In contrast, GYKI 52466, a member of the 2,3-benzodiazepine class, also exhibits activity at kainate receptors, albeit at significantly higher concentrations.[2] Unlike conventional 1,4-benzodiazepines, GYKI 52466 does not act on GABA-A receptors.
Efficacy in Preclinical Models
Anticonvulsant Activity
Both compounds have demonstrated robust anticonvulsant properties in a variety of preclinical models. CP-465022 provides complete protection against pentylenetetrazole (PTZ)-induced seizures in rats at a dose of 10 mg/kg.[3] GYKI 52466 is also effective in rodent seizure models, including maximal electroshock (MES) and sound-induced seizures, with ED₅₀ values in the range of 3.6 to 6.9 mg/kg.[4] Furthermore, GYKI 52466 has been shown to potentiate the anticonvulsant activity of conventional antiepileptic drugs.[11] However, for GYKI 52466, anticonvulsant effects at higher doses can be accompanied by motor impairment.[12]
Neuroprotective Effects
A significant divergence in the efficacy of the two compounds is observed in models of neuroprotection. Despite its potent AMPA receptor antagonism and ability to penetrate the brain, CP-465022 failed to demonstrate neuroprotective effects in rat models of global and focal cerebral ischemia.[3][5][13]
In contrast, GYKI 52466 has shown significant neuroprotective properties in various injury models. It has been found to offer therapeutic protection against secondary damage following acute spinal cord injury in rats.[6] Moreover, low-dose preconditioning with GYKI 52466 has been shown to be neuroprotective in a rat model of hypoxic-ischemic brain injury and against kainic acid-induced seizures.[7][8][9][10]
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings for In Vitro Potency
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the antagonist on AMPA receptor-mediated currents.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured from embryonic rats.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on cultured neurons.
-
Solutions: The external solution contains standard physiological ion concentrations, along with tetrodotoxin to block voltage-gated sodium channels and bicuculline to block GABA-A receptors. The internal pipette solution contains a cesium-based solution to block potassium channels.
-
Agonist Application: AMPA or kainate is applied to the neuron to evoke an inward current.
-
Antagonist Application: The antagonist (CP-465022 or GYKI 52466) is pre-applied at varying concentrations before co-application with the agonist.
-
Data Analysis: The peak amplitude of the inward current is measured in the presence of different concentrations of the antagonist. The data are normalized to the control response (agonist alone) and fitted to a concentration-response curve to determine the IC₅₀.
Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To assess the in vivo anticonvulsant efficacy of the test compound.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Compound Administration: CP-465022 or a vehicle control is administered subcutaneously (s.c.) at a specified time (e.g., 60 minutes) before seizure induction.
-
Seizure Induction: Pentylenetetrazole (PTZ) is injected intraperitoneally (i.p.) at a convulsant dose (e.g., 100 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically categorized into clonic and tonic seizures, and lethality.
-
Data Analysis: The latency to the first seizure, the incidence of different seizure types, and the mortality rate are recorded and compared between the compound-treated and vehicle-treated groups.
Spinal Cord Injury (SCI) Model
Objective: To evaluate the neuroprotective effects of the test compound in a model of traumatic spinal cord injury.
Methodology:
-
Animals: Adult Wistar albino rats are used.
-
Surgical Procedure: A laminectomy is performed at the thoracic level to expose the spinal cord. A compression injury is induced by applying an aneurysm clip to the spinal cord for a defined duration (e.g., 1 minute).
-
Compound Administration: GYKI 52466 (e.g., 15 mg/kg) or vehicle is administered intraperitoneally (i.p.) shortly after the injury (e.g., 1 minute after clip removal).
-
Functional Assessment: Motor function is assessed at various time points post-injury using behavioral tests such as the inclined-plane test and the Tarlov motor grading scale.
-
Histological and Biochemical Analysis: At the end of the study, spinal cord tissue is collected for histological examination to assess tissue damage (e.g., hemorrhage, necrosis) and for biochemical assays to measure markers of oxidative stress (e.g., lipid peroxidation) and energy metabolism (e.g., ATP levels).
-
Data Analysis: The functional scores, histological damage, and biochemical markers are compared between the GYKI 52466-treated group and the injury-only control group.
Conclusion
This compound and GYKI 52466 are both effective non-competitive AMPA receptor antagonists with potent anticonvulsant properties. CP-465022 stands out for its high in vitro potency and selectivity for the AMPA receptor. However, this high selectivity does not translate to neuroprotective efficacy in preclinical models of ischemia.
Conversely, GYKI 52466, while less potent in vitro, demonstrates a broader efficacy profile in vivo, with significant neuroprotective effects in models of spinal cord injury and hypoxic-ischemic brain injury, in addition to its anticonvulsant activity. The choice between these two compounds would, therefore, depend on the specific research application: CP-465022 may be a more suitable tool for studies requiring highly selective AMPA receptor blockade, whereas GYKI 52466 presents as a more promising candidate for investigations into therapeutic strategies for conditions with both convulsive and neurodegenerative components. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of anticonvulsive and acute neuroprotective activity of three 2,3-benzodiazepine compounds, GYKI 52466, GYKI 53405, and GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of GYKI 52466 on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose GYKI-52466: prophylactic preconditioning confers long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
A Comparative Guide to Alternative Noncompetitive AMPA Receptor Antagonists
This guide provides a detailed comparison of several alternative noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. The guide summarizes key quantitative data, outlines experimental protocols for antagonist characterization, and visualizes relevant pathways and workflows.
Introduction to Noncompetitive AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their overactivation is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Noncompetitive AMPA receptor antagonists bind to an allosteric site on the receptor, distinct from the glutamate-binding site, to inhibit its function.[2] This mechanism offers a therapeutic advantage as their inhibitory effect is not overcome by high concentrations of glutamate, a condition often present in pathological states. This guide focuses on a comparison of four prominent noncompetitive AMPA receptor antagonists: Perampanel, GYKI 52466, Talampanel, and CP-465,022.
Comparative Data of Noncompetitive AMPA Receptor Antagonists
The following table summarizes the key quantitative parameters for the selected noncompetitive AMPA receptor antagonists.
| Antagonist | Chemical Class | IC50 Value | Mechanism of Action | Key Features |
| Perampanel | 2,3'-bipyridin-6'-one | ~59.8 nM (Kd)[3] | Selective, noncompetitive antagonist at the postsynaptic AMPA receptor.[4] Binds to an allosteric site similar to that of GYKI 52466.[3] | First-in-class approved antiepileptic drug targeting AMPA receptors.[5] Orally active with a long half-life.[3][6] |
| GYKI 52466 | 2,3-benzodiazepine | 11 µM (for AMPA-induced currents)[7] | Highly selective, noncompetitive antagonist of AMPA/kainate receptors.[7][8] Acts at an allosteric site.[7] | Prototype 2,3-benzodiazepine noncompetitive AMPA antagonist.[1] Does not act on GABAA receptors.[9] |
| Talampanel | 2,3-benzodiazepine | Not explicitly found | Noncompetitive antagonist of the AMPA receptor.[10][11] | Development was suspended due to a short terminal half-life (3 hours).[10] |
| CP-465,022 | Quinazolin-4-one | 25 nM (in rat cortical neurons)[12][13][14] | Potent and selective noncompetitive AMPA receptor antagonist.[12][13] Inhibition is not use- or voltage-dependent.[13] | Highly potent and selective for AMPA over kainate and NMDA receptors.[13] Brain penetrant and orally active.[14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of noncompetitive AMPA receptor antagonism and a typical experimental workflow for characterizing these antagonists.
Caption: Mechanism of noncompetitive AMPA receptor antagonism.
Caption: Electrophysiological workflow for antagonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of noncompetitive AMPA receptor antagonists. Below are outlines for two key experimental approaches.
This technique is used to measure the effect of antagonists on AMPA receptor-mediated currents in cultured cells or neurons.
-
Cell Preparation:
-
Cultured rat hippocampal neurons or HEK293 cells stably expressing specific AMPA receptor subunits are used.[7]
-
Cells are plated on coverslips for recording.
-
-
Recording Setup:
-
Recordings are performed using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution (e.g., in mM: 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).[15]
-
The external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.[15]
-
Cells are voltage-clamped at a holding potential of -60 mV or -70 mV.[15][16]
-
-
Drug Application:
-
A rapid solution exchange system is used for fast application of agonist and antagonist.
-
AMPA or kainate is applied to evoke an inward current.[7]
-
The antagonist is co-applied with the agonist at varying concentrations to determine its inhibitory effect.
-
-
Data Analysis:
-
The peak amplitude of the inward current is measured in the absence and presence of the antagonist.
-
A dose-response curve is constructed by plotting the percentage of inhibition against the antagonist concentration.
-
The IC50 value is calculated from the dose-response curve using a logistical function.
-
This assay is used to determine the binding affinity (Kd) of the antagonist to the AMPA receptor.
-
Membrane Preparation:
-
Rat forebrain membranes are prepared as the source of AMPA receptors.[3]
-
-
Assay Procedure:
-
Membranes are incubated with a radiolabeled ligand (e.g., [³H]perampanel) and varying concentrations of the unlabeled antagonist.[3]
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting nonspecific binding from total binding.
-
The binding affinity (Ki or Kd) is determined by analyzing the competition binding data using appropriate software.
-
Conclusion
The noncompetitive AMPA receptor antagonists discussed in this guide represent different chemical classes and exhibit a range of potencies. Perampanel is a clinically approved antiepileptic drug, demonstrating the therapeutic potential of this class of compounds.[6][17] GYKI 52466 serves as a foundational research tool, while the high potency of CP-465,022 makes it a valuable pharmacological probe.[1][14] The development of Talampanel was halted due to pharmacokinetic limitations, highlighting the importance of drug metabolism and pharmacokinetic profiles in drug development.[10] The experimental protocols provided offer a framework for the continued investigation and comparison of novel noncompetitive AMPA receptor antagonists.
References
- 1. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 6. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 10. Talampanel - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CP 465022 hydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fycompa.com [fycompa.com]
Validating the In Vivo Efficacy of CP-465022 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of CP-465022 maleate, a selective noncompetitive AMPA receptor antagonist, with other alternative AMPA receptor antagonists. The following sections present a comprehensive overview of its performance in preclinical models of epilepsy and cerebral ischemia, supported by experimental data and detailed methodologies.
Executive Summary
CP-465022 is a potent, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. In vivo studies have demonstrated its efficacy as an anticonvulsant agent. However, despite its potent AMPA receptor blockade, CP-465022 has been shown to be ineffective in providing neuroprotection in preclinical models of cerebral ischemia. This guide compares the in vivo performance of CP-465022 with other notable AMPA receptor antagonists, including the noncompetitive antagonists perampanel and GYKI 52466, and the competitive antagonist NBQX.
Mechanism of Action: AMPA Receptor Antagonism
CP-465022 exerts its effects by binding to a site on the AMPA receptor that is distinct from the glutamate binding site. This noncompetitive antagonism allows it to inhibit receptor function regardless of the concentration of the agonist, glutamate. This mechanism is shared by other noncompetitive antagonists like perampanel and GYKI 52466, while competitive antagonists such as NBQX compete with glutamate for the same binding site.
Caption: Signaling pathway of AMPA receptor antagonism.
Comparative In Vivo Efficacy
Anticonvulsant Activity
CP-465022 has demonstrated dose-dependent anticonvulsant effects in rodent models. A direct comparison of its potency with other AMPA receptor antagonists reveals variations in efficacy across different seizure models.
| Compound | Animal Model | Seizure Model | Route | ED₅₀ (mg/kg) | Citation |
| CP-465022 | Rat | Pentylenetetrazole-induced seizures | SC | <10 (complete protection at 10 mg/kg) | [1] |
| Perampanel | Mouse | Maximal Electroshock (MES) | PO | 1.6 | [2] |
| Perampanel | Mouse | Pentylenetetrazole (PTZ) | PO | 0.94 | [2] |
| Perampanel | Rat | Amygdala-Kindled Seizures | PO | 5-10 | [3] |
| GYKI 52466 | Mouse | Sound-induced seizures | IP | ~7.3 (20.1 µmol/kg) | [4] |
| NBQX | Rat | Amygdala-Kindled Seizures | IP | 10-40 (dose-dependent suppression) |
Neuroprotective Efficacy in Cerebral Ischemia
A critical point of differentiation for CP-465022 is its lack of neuroprotective effects in in vivo models of stroke, a contrast to some other AMPA receptor antagonists.
| Compound | Animal Model | Ischemia Model | Treatment Protocol | Infarct Volume Reduction (%) | Citation |
| CP-465022 | Rat | Temporary Middle Cerebral Artery Occlusion (MCAO) | 5 mg/kg SC at 90 min post-occlusion, then 2 mg/kg at 4h | No significant reduction | [1] |
| Perampanel | Rat | MCAO | 10 mg/kg PO 1h before MCAO | 38.1 | [4] |
| GYKI 52466 | Rat | Permanent MCAO | 10 mg/kg IV bolus + 15 mg/kg/hr infusion immediately post-occlusion | 68 (cortical) | [5][6] |
| NBQX | Rat | Permanent MCAO | 3 x 30 mg/kg IP starting immediately post-occlusion | 75 (cortical) | [7] |
| NBQX | Rat | Permanent MCAO | 40, 60, or 100 mg/kg IV | Substantial reduction | [8] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model (for CP-465022)
-
Animals: Male Sprague-Dawley rats.
-
Procedure: CP-465022 was administered subcutaneously (SC) 60 minutes prior to the intraperitoneal (IP) injection of pentylenetetrazole (100 mg/kg).
-
Endpoint: The latency to and incidence of clonic seizures, tonic seizures, and lethality were recorded. A 1800-second cutoff latency was used.[1]
-
Data Analysis: The dose at which 50% of animals are protected (ED₅₀) is calculated. For CP-465022, complete protection was observed at 10 mg/kg.[1]
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animals: Fischer or Sprague-Dawley rats are commonly used.
-
Procedure: Focal cerebral ischemia is induced by occluding the middle cerebral artery, either permanently or temporarily. For CP-465022, a temporary MCAO model was used where the artery was occluded for a set period (e.g., 90 minutes) followed by reperfusion.[1]
-
Drug Administration: The test compound or vehicle is administered at specified times relative to the onset of ischemia or reperfusion. For CP-465022, the initial dose was given 90 minutes after the start of occlusion.[1]
-
Endpoint: After a survival period (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct.
-
Data Analysis: The volume of the infarcted tissue is quantified and compared between the treated and vehicle control groups. For CP-465022, the cortical infarct volume was 141±46 mm³ in vehicle-treated animals, with no significant reduction in the drug-treated group.[1]
Caption: Standard experimental workflows for in vivo validation.
Discussion and Conclusion
The in vivo data clearly establishes this compound as an effective anticonvulsant, consistent with its mechanism as a potent AMPA receptor antagonist. However, its striking lack of neuroprotective efficacy in a standard focal ischemia model, where other AMPA antagonists show significant benefit, is a critical finding. This suggests that the relationship between AMPA receptor antagonism and neuroprotection is more complex than initially hypothesized and may depend on factors such as the specific binding site, the properties of the compound, or the pathophysiology of the ischemic cascade.
For researchers in epilepsy, CP-465022 remains a valuable tool for studying the role of AMPA receptors in seizure generation and propagation. For those in the field of stroke and neurodegeneration, the divergence in efficacy between CP-465022 and other AMPA antagonists like perampanel, GYKI 52466, and NBQX highlights the importance of careful compound selection and suggests that not all AMPA receptor antagonists are equivalent in their potential for neuroprotection. Future research should aim to elucidate the molecular determinants underlying these differences in in vivo efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cerebroprotective effect of a non-N-methyl-D-aspartate antagonist, GYKI 52466, after focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebroprotective effect of a non-N-methyl-D-aspartate antagonist, NBQX, after focal ischaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AMPA Receptor Antagonists: A Guide for Researchers
I have also collected detailed information on the AMPA receptor signaling pathway, particularly its role in LTP and LTD, which will be used to create the Graphviz diagram. Furthermore, I have excellent source material for drafting the detailed experimental protocols for whole-cell patch-clamp recording and radioligand binding assays. I have also formulated a clear plan for the experimental workflow diagram.
Given the wealth of information at hand, I can now proceed to synthesize this information and construct the final response without needing further searches. I will now proceed with generating the full response.
This guide provides a comparative analysis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, intended for researchers, scientists, and drug development professionals. It offers an objective comparison of antagonist performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] They are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] AMPA receptors are tetrameric protein complexes composed of four subunits (GluA1-4).[2] The specific subunit composition of the receptor determines its physiological and pharmacological properties.[2] Dysregulation of AMPA receptor function has been implicated in various neurological and psychiatric disorders, making them a key target for therapeutic intervention.[3]
AMPA receptor antagonists are molecules that inhibit the function of these receptors and are broadly classified into two main categories:
-
Competitive Antagonists: These compounds bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.[3][4]
-
Non-competitive Antagonists (Negative Allosteric Modulators): These agents bind to a site on the receptor distinct from the glutamate-binding site, known as an allosteric site.[3][5] This binding event induces a conformational change in the receptor that reduces its activity.[5]
Data Presentation: A Comparative Overview of Antagonist Potency and Selectivity
The following tables summarize the in vitro potency (IC50 and Ki values) and selectivity of commonly studied competitive and non-competitive AMPA receptor antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the specific receptor subunit composition and the assay used.
Competitive AMPA Receptor Antagonists
Competitive antagonists directly compete with glutamate for binding to the ligand-binding domain of the AMPA receptor.
| Compound | IC50 (µM) | Ki (µM) | Receptor Subunit Selectivity | Selectivity vs. Other iGluRs |
| NBQX | 0.15 - 1.2 | 0.034 - 0.36 | Generally non-selective among AMPA receptor subunits. | Selective for AMPA/kainate receptors over NMDA receptors.[4] |
| CNQX | 0.3 - 1.5 | 0.2 - 0.5 | Generally non-selective among AMPA receptor subunits. | Potent antagonist at both AMPA and kainate receptors.[6] |
| DNQX | 0.4 - 2.0 | 0.1 - 0.6 | Generally non-selective among AMPA receptor subunits. | Potent antagonist at both AMPA and kainate receptors. |
| ZK200775 | 0.07 | 0.012 | High affinity for AMPA receptors. | High selectivity for AMPA receptors over NMDA and kainate receptors.[3] |
| Talampanel | - | 0.29 - 0.5 | Non-selective | Also inhibits kainate receptors. |
Non-competitive AMPA Receptor Antagonists
Non-competitive antagonists, or negative allosteric modulators, bind to a site distinct from the glutamate binding site to inhibit receptor function.
| Compound | IC50 (µM) | Ki (µM) | Receptor Subunit Selectivity | Selectivity vs. Other iGluRs |
| Perampanel | 0.02 - 0.5 | 0.03 - 0.06 | Non-selective among AMPA receptor subunits. | Highly selective for AMPA receptors over NMDA and kainate receptors.[5] |
| GYKI 52466 | 5 - 10 | 1.1 - 3.5 | Non-selective among AMPA receptor subunits. | Selective for AMPA receptors; weak activity at kainate receptors.[5] |
| GYKI 53655 | 1 - 5 | 0.9 - 2.0 | Non-selective among AMPA receptor subunits. | Selective for AMPA receptors; more potent than GYKI 52466. |
| CP-465,022 | 0.02 - 0.1 | - | Selective for GluA2-containing receptors. | Highly selective for AMPA receptors. |
| Talampanel | 0.5 - 2.0 | - | Non-selective | Also inhibits kainate receptors. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize AMPA receptor antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through AMPA receptors in response to agonist application, and how this is affected by antagonists.
Objective: To determine the IC50 of an AMPA receptor antagonist.
Materials:
-
HEK293 cells expressing the desired AMPA receptor subunit combination.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 CsCl, 1 EGTA, 10 HEPES (pH 7.2).
-
AMPA receptor agonist (e.g., glutamate or AMPA).
-
AMPA receptor antagonist of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
Procedure:
-
Culture HEK293 cells on glass coverslips and transfect with plasmids encoding the desired AMPA receptor subunits.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply the AMPA receptor agonist at a concentration that elicits a submaximal response (e.g., EC20).
-
Once a stable baseline current is established, co-apply the agonist with increasing concentrations of the antagonist.
-
Record the peak inward current at each antagonist concentration.
-
Wash out the antagonist and agonist to allow the current to return to baseline.
-
Normalize the current responses to the control response (agonist alone) and plot against the logarithm of the antagonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a competitive antagonist to the AMPA receptor.
Objective: To determine the Ki of a competitive AMPA receptor antagonist.
Materials:
-
Cell membranes prepared from cells or tissues expressing AMPA receptors.
-
Radiolabeled competitive AMPA receptor antagonist (e.g., [3H]AMPA).
-
Unlabeled competitive AMPA receptor antagonist of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes expressing AMPA receptors.
-
In a series of tubes, add a fixed concentration of the radiolabeled antagonist.
-
Add increasing concentrations of the unlabeled antagonist to the tubes.
-
Initiate the binding reaction by adding the cell membranes to each tube.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the amount of bound radioligand as a function of the logarithm of the unlabeled antagonist concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value of the unlabeled antagonist.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
AMPA Receptor Signaling in Synaptic Plasticity
The following diagram illustrates the central role of AMPA receptor trafficking and phosphorylation in Long-Term Potentiation (LTP) and Long-Term Depression (LTD), two key forms of synaptic plasticity.
Caption: AMPA receptor signaling in LTP and LTD.
Experimental Workflow for Antagonist Characterization
This diagram outlines a typical workflow for the characterization of a novel AMPA receptor antagonist.
Caption: Workflow for AMPA antagonist characterization.
References
- 1. Role of AMPA receptors in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: Two Mechanisms of AMPA Receptor Inhibition
A: ## Comparative Guide: CP-465022 Maleate Versus Competitive AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, this compound, and the broader class of competitive AMPA receptor antagonists. The information presented is based on experimental data to assist in the selection of appropriate pharmacological tools for research and development.
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their modulation is a key target for therapeutic intervention in neurological disorders such as epilepsy and for neuroprotection.[2] Antagonism of these receptors can be broadly divided into two categories based on the mechanism of action:
-
Non-Competitive Antagonism: The antagonist binds to an allosteric site, a location on the receptor distinct from the agonist (glutamate) binding site.[3][4] This type of inhibition is typically insurmountable, meaning its effect cannot be overcome by increasing the concentration of the agonist.[5][6] CP-465022 is a potent example of a non-competitive AMPA antagonist.[7]
-
Competitive Antagonism: The antagonist binds to the same recognition site as the endogenous agonist, glutamate.[3][4] These agents directly compete with glutamate, and their inhibitory effect can be surmounted by high concentrations of the agonist.[4][6] This class includes foundational compounds like NBQX and CNQX.[2]
Mechanism of Action and Binding Site
The primary distinction between CP-465022 and competitive antagonists lies in their interaction with the AMPA receptor.
-
CP-465022 (Non-Competitive): This quinazolin-4-one derivative acts as a negative allosteric modulator.[8] It binds to a site within the linker region that connects the ligand-binding domain (LBD) to the transmembrane domain (TMD). This binding prevents the conformational change required for the ion channel to open, even when glutamate is bound to the active site.[6] The inhibition by CP-465022 is characterized as being noncompetitive with the agonist concentration and is not dependent on voltage or use.[7]
-
Competitive Antagonists: These compounds, often based on a quinoxaline-2,3-dione template, bind directly to the glutamate binding pocket within the LBD.[2][4] By occupying this orthosteric site, they physically prevent glutamate from binding and activating the receptor. The level of inhibition is dependent on the relative concentrations and affinities of both the antagonist and the agonist (glutamate).[3][4]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for CP-465022 and representative competitive AMPA antagonists.
Table 1: Comparison of In Vitro Properties
| Parameter | This compound | NBQX | CNQX |
| Mechanism | Non-Competitive (Allosteric) | Competitive (Orthosteric) | Competitive (Orthosteric) |
| Chemical Class | Quinazolin-4-one | Quinoxaline-2,3-dione | Quinoxaline-2,3-dione |
| Potency (IC50/Ki) | IC50: 25 nM (AMPA-mediated currents in rat cortical neurons)[7] | IC50: 0.15 µM (vs. AMPA) Ki: 63 nM (vs. AMPA)[9] | IC50: 0.92 µM (vs. kainate, steady response)[10] IC50: 6.1 µM (vs. kainate, transient response)[10] |
| Selectivity | Selective for AMPA over kainate and NMDA receptors.[7][11] Equipotent across different AMPA subunit combinations.[7][11] | Selective for AMPA/kainate over NMDA receptors (>5000-fold).[9] | Low selectivity; also shows affinity for the glycine binding site at NMDA receptors.[12] |
Table 2: Summary of Preclinical Findings
| Feature | This compound | Competitive Antagonists (General) |
| Anticonvulsant Activity | Potent anticonvulsant activity demonstrated in vivo.[11][13] | Broadly effective in various seizure models (e.g., MES, kindling).[2] |
| Neuroprotection | Failed to demonstrate neuroprotective efficacy in rat models of global and focal ischemia.[11][13] | Generally show neuroprotective effects in models of cerebral ischemia and neuronal injury.[2] |
| Key Advantage | Inhibition is not surmounted by high glutamate concentrations, which may be beneficial in conditions like seizures.[8] | Longer history of development with extensive structure-activity relationship data available. |
| Key Disadvantage | Lack of neuroprotective efficacy in certain models was unexpected given its potent AMPA blockade.[13] | Early compounds suffered from poor pharmacokinetics (e.g., low water solubility, poor BBB penetration).[8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
Protocol 1: Determination of IC50 via Whole-Cell Patch-Clamp
This protocol is used to measure the concentration-dependent inhibition of AMPA receptor currents by an antagonist.
Objective: To determine the IC50 value of an antagonist (e.g., CP-465022) on AMPA-evoked currents in cultured neurons.
Methodology:
-
Cell Preparation: Primary cortical neurons are cultured on coverslips. Experiments are typically performed 7-14 days after plating.[7]
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[14] The cell is voltage-clamped at a holding potential of -70 mV to record inward currents.[15]
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
NMDA and GABA receptor antagonists (e.g., APV and picrotoxin) are added to the external solution to isolate AMPA receptor-mediated currents.[15]
-
-
Procedure:
-
Establish a stable whole-cell recording from a neuron.
-
Apply a fixed concentration of an AMPA receptor agonist (e.g., 100 µM AMPA or kainate) for a brief duration (e.g., 2-5 seconds) to evoke a baseline inward current.
-
After a washout period, co-apply the agonist with increasing concentrations of the antagonist (e.g., CP-465022).
-
Record the peak inward current at each antagonist concentration.
-
-
Data Analysis:
-
Normalize the current response at each antagonist concentration to the baseline (agonist only) response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data with a logistic function (Hill equation) to calculate the IC50 value, which is the concentration of antagonist that produces 50% inhibition.[16]
-
Protocol 2: Maximal Electroshock Seizure (MES) Test
This is a standard in vivo model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[17]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Methodology:
-
Animals: Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley) are used.[17] Animals are housed under standard laboratory conditions.
-
Drug Administration: The test compound (e.g., CP-465022) or vehicle control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes. The test is performed at the time of peak effect, determined from prior pharmacokinetic studies.
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
A local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas.[17]
-
The corneal electrodes, moistened with saline, are applied to the eyes.
-
A supramaximal electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.[17]
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint and Analysis:
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[17]
-
The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated by testing a range of doses and analyzing the results using probit analysis.
-
Signaling Pathways
AMPA receptor activation leads to sodium influx and membrane depolarization. This process is fundamental to excitatory postsynaptic potentials (EPSPs) and, under conditions of strong stimulation, can lead to the activation of NMDA receptors, triggering downstream signaling cascades involved in synaptic plasticity.[1]
Conclusion
CP-465022 and competitive AMPA antagonists represent two distinct classes of inhibitors that are valuable tools for neuroscience research.
-
This compound is a highly potent, selective, non-competitive antagonist. Its key feature is an insurmountable block of AMPA receptors, which may offer advantages in studying or treating conditions characterized by excessive glutamate release.[8] However, its failure to produce neuroprotection in preclinical ischemia models challenges the hypothesis that simple AMPA receptor blockade is sufficient for this therapeutic outcome.[13]
-
Competitive AMPA antagonists , such as those from the quinoxalinedione family, have a well-established history and have been instrumental in defining the role of AMPA receptors.[2] While early compounds faced pharmacokinetic hurdles, research has led to the development of more potent and selective molecules.[2]
The choice between CP-465022 and a competitive antagonist will depend on the specific research question. For experiments where surmountable and insurmountable blockade may yield different results, such as in seizure models, comparing both types can provide deeper mechanistic insights.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Lesson 6 [pdg.cnb.uam.es]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 7. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
A Comparative Analysis of CP-465022 Maleate and Other Selective, Non-Competitive AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and pharmacological profile of CP-465022 maleate, a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with other notable compounds in the same class: perampanel, talampanel, and GYKI 52466. The information presented is based on available preclinical data and is intended to inform research and development decisions in the fields of neuroscience and pharmacology.
Executive Summary
CP-465022 is a potent and selective non-competitive AMPA receptor antagonist with demonstrated anticonvulsant properties in preclinical models.[1][2][3] However, it did not exhibit neuroprotective effects in animal models of cerebral ischemia.[1][3][4] In contrast, other AMPA receptor antagonists, such as perampanel and talampanel, have shown both anticonvulsant and neuroprotective activities in preclinical studies.[1][5][6][7][8] Perampanel is now an approved anti-epileptic drug.[2][9] This guide will delve into the available data for these compounds, presenting a comparative overview of their in vitro and in vivo pharmacology, and providing detailed experimental protocols for key assays.
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
CP-465022 and its comparators act as non-competitive antagonists of the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[1][3][10] This means they do not compete with the endogenous ligand, glutamate, for its binding site. Instead, they bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flow and subsequent neuronal depolarization. This mechanism is distinct from competitive antagonists that directly block the glutamate binding site.
Comparative In Vitro Pharmacology
The following table summarizes the in vitro potency of CP-465022 and its comparators in inhibiting AMPA receptor-mediated responses.
| Compound | Assay | Preparation | IC50 | Reference |
| CP-465022 | Inhibition of AMPA-mediated currents | Rat cortical neurons | 25 nM | [10] |
| Inhibition of kainate-induced response | Rat cortical neurons | 25 nM | [2][9] | |
| Perampanel | Inhibition of AMPA-evoked Ca2+ currents | Rat cortical neurons | 93 nM | [11] |
| GYKI 52466 | Inhibition of AMPA-evoked Ca2+ currents | Rat cortical neurons | 12.5 µM | [11] |
Comparative In Vivo Pharmacology: Anticonvulsant and Neuroprotective Effects
This section compares the in vivo efficacy of CP-465022 and its alternatives in preclinical models of epilepsy and cerebral ischemia.
Anticonvulsant Activity
| Compound | Animal Model | Seizure Induction | Route of Administration | Effective Dose (ED50 or equivalent) | Reference |
| CP-465022 | Rat | Pentylenetetrazole (PTZ) | Subcutaneous (SC) | Complete protection at 10 mg/kg | [12] |
| Perampanel | Mouse | Audiogenic | Oral (PO) | ED50 = 1.8 mg/kg | [3] |
| Mouse | Maximal Electroshock (MES) | Oral (PO) | ED50 = 9.14 mg/kg (rat) | [13] | |
| Rat | Amygdala Kindling | Oral (PO) | Significant reduction at 5 and 10 mg/kg | [14] | |
| Talampanel | Rat | Amygdala Kindling | - | Active | [2] |
| GYKI 52466 | Rat | Amygdala Kindling | Intraperitoneal (IP) | 10 mg/kg reduces seizure score | [15] |
| Mouse | Various models | - | ED50 range = 13-25 mg/kg | [16] |
Neuroprotective Effects in Cerebral Ischemia Models
| Compound | Animal Model | Ischemia Model | Outcome | Reference |
| CP-465022 | Rat | Global Cerebral Ischemia | No prevention of CA1 neuron loss | [1][3][4] |
| Rat | Temporary Middle Cerebral Artery Occlusion (MCAO) | No reduction in infarct volume | [1][3][4] | |
| Perampanel | Rat | Pial Vessel Disruption (PVD) | Inhibited hippocampal neurodegeneration | [7][8] |
| Rat | Focal Cerebral Ischemia | Attenuated brain damage | [6] | |
| Talampanel | Rat | MCAO | Reduced infarct size by 47-48% | [5] |
| Mouse | MCAO | Reduced infarct extension | [5] | |
| GYKI 52466 | Rat | MCAO | Reduced ischemic lesion volume by 48-68% | [17] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To measure the inhibitory effect of compounds on AMPA receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured on poly-D-lysine-coated glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in vitro. The external solution contains tetrodotoxin to block voltage-gated sodium channels and bicuculline to block GABAA receptors.
-
Drug Application: AMPA or kainate is applied to the neuron to evoke an inward current. The test compound (e.g., CP-465022) is then co-applied with the agonist at various concentrations to determine its inhibitory effect.
-
Data Analysis: The reduction in the peak amplitude of the agonist-evoked current in the presence of the antagonist is measured to calculate the IC50 value.
In Vivo Seizure Model: Pentylenetetrazole (PTZ)-Induced Seizures
Objective: To assess the anticonvulsant efficacy of a compound against chemically-induced generalized seizures.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are used.
-
Drug Administration: The test compound (e.g., CP-465022) or vehicle is administered subcutaneously at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 60 minutes), a convulsive dose of PTZ (e.g., 100 mg/kg) is administered intraperitoneally.
-
Observation: Animals are observed for the onset of clonic and tonic seizures, and latency to death is recorded for a set period (e.g., 30 minutes).
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) or the dose that significantly increases the latency to seizure onset is determined.
In Vivo Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
Objective: To evaluate the neuroprotective potential of a compound in a model of focal cerebral ischemia.
Methodology:
-
Animal Preparation: Adult male rats or mice are anesthetized.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal ischemia. In a transient MCAO model, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.
-
Drug Administration: The test compound or vehicle is administered at a defined time relative to the onset of ischemia or reperfusion.
-
Neurological Assessment: Neurological deficits are scored at various time points post-ischemia.
-
Infarct Volume Measurement: After a survival period (e.g., 24 or 48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
Discussion and Conclusion
The available preclinical data indicate that this compound is a potent, selective, and non-competitive AMPA receptor antagonist with clear anticonvulsant effects. However, its lack of neuroprotective efficacy in rodent models of cerebral ischemia distinguishes it from other AMPA receptor antagonists like perampanel and talampanel.[1][3][4][5][6]
The reasons for this discrepancy are not fully understood but could be related to differences in pharmacokinetic properties, off-target effects, or subtle variations in the mechanism of action at the molecular level. The finding that the highly selective AMPA receptor antagonist CP-465022 is not neuroprotective in vivo raises important questions about the specific role of AMPA receptor subtypes and the potential contribution of other glutamate receptors in ischemic neurodegeneration.[3]
For researchers in drug development, this comparative guide highlights the importance of a comprehensive preclinical evaluation that includes multiple disease models. While potent in vitro activity and efficacy in seizure models are promising, the lack of neuroprotective effects for CP-465022 underscores the challenge of translating in vitro potency to in vivo efficacy across different CNS disorders. Future research could focus on elucidating the structural and functional differences between these compounds to better understand the determinants of their distinct in vivo profiles.
References
- 1. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model [harvest.usask.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical efficacy of perampanel for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
A Comparative Review of CP-465,022 Maleate and Other Non-Competitive AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of CP-465,022 maleate, a potent and selective non-competitive AMPA receptor antagonist. The product's performance is objectively compared with other relevant non-competitive AMPA receptor antagonists, supported by available preclinical data. This document summarizes quantitative data in structured tables, presents detailed experimental protocols from key studies, and includes visualizations of the underlying signaling pathway and experimental workflows.
Introduction
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Their overactivation is implicated in various neurological disorders, including epilepsy and excitotoxic neuronal death following cerebral ischemia.[3][4] This has led to the development of AMPA receptor antagonists as potential therapeutic agents. These antagonists can be broadly categorized as competitive, binding to the glutamate recognition site, and non-competitive, which bind to an allosteric site to prevent channel opening.[5][6]
CP-465,022 is a novel quinazolin-4-one derivative identified as a potent and selective non-competitive AMPA receptor antagonist.[7][8] It exhibits high affinity for the AMPA receptor and demonstrates anticonvulsant activity in preclinical models.[9][10] This guide will compare the in vitro and in vivo properties of CP-465,022 with other notable non-competitive AMPA receptor antagonists, including the clinically approved drug perampanel, as well as the widely studied experimental compounds talampanel and GYKI 52466.
Quantitative Data Comparison
The following tables summarize the in vitro potency and in vivo efficacy of CP-465,022 and other selected non-competitive AMPA receptor antagonists based on data from published studies.
Table 1: In Vitro Potency of Non-Competitive AMPA Receptor Antagonists
| Compound | Target | Assay | IC50 | Reference |
| CP-465,022 | AMPA Receptor | Inhibition of AMPA-induced currents in rat cortical neurons | 25 nM | [7][8] |
| Perampanel | AMPA Receptor | Inhibition of AMPA-induced Ca2+ influx in cultured rat cortical neurons | 93 nM | [6] |
| AMPA Receptor | Inhibition of AMPA receptor-mediated field EPSPs in hippocampal slices | 0.23 µM | [6] | |
| Talampanel (GYKI 53773) | AMPA Receptor | Not explicitly found in the provided search results. | - | |
| GYKI 52466 | AMPA Receptor | Inhibition of AMPA-evoked inward currents in cultured rat hippocampal neurons | 7.5 µM | [11] |
| Kainate Receptor | Inhibition of Kainate-evoked inward currents in cultured rat hippocampal neurons | 11 µM | [11] | |
| AMPA Receptor | Inhibition of AMPA receptor-mediated field EPSPs in hippocampal slices | 7.8 µM | [6] |
Table 2: In Vivo Efficacy of Non-Competitive AMPA Receptor Antagonists in Seizure Models
| Compound | Animal Model | Seizure Type | Efficacy | Reference |
| CP-465,022 | Rat | Chemically induced seizures | Potent and efficacious inhibition | [9] |
| Perampanel | Mouse | Maximal Electroshock Seizure (MES) | Highly effective | [12] |
| Mouse | Audiogenic seizures | Highly effective | [12] | |
| Mouse | Pentylenetetrazol (PTZ)-induced seizures | Effective | [12] | |
| Mouse | 6 Hz electroshock seizure | Highly effective | [12] | |
| GYKI 52466 | Mouse | Sound-induced seizures (DBA/2 mice) | Potent anticonvulsant protection | [11] |
| Mouse | Maximal Electroshock Seizure (MES) | Effective | [13] |
Table 3: In Vivo Efficacy of Non-Competitive AMPA Receptor Antagonists in Cerebral Ischemia Models
| Compound | Animal Model | Ischemia Model | Efficacy | Reference |
| CP-465,022 | Rat | Global and Focal Ischemia | Not neuroprotective : Failed to prevent CA1 neuron loss or reduce infarct volume | [9][14] |
| Perampanel | Rat | Middle Cerebral Artery Occlusion (MCAO) | Significantly reduced brain edema, infarct volume, and neuronal apoptosis | [15][16] |
| Rat | Pial Vessel Disruption | Attenuated neurodegeneration and behavioral deficits | [17] | |
| GYKI 53405 (Talampanel analog) | Rat | Permanent and Transient Focal Ischemia | Reduced volume of necrotic brain tissue | [18] |
| EGIS-8332 | Rat | Permanent and Transient Focal Ischemia | Reduced volume of necrotic brain tissue | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for CP-465,022. The protocols are based on the studies by Lazzaro et al., 2002 and Menniti et al., 2003.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in Rat Cortical Neurons (as described in Lazzaro et al., 2002)[7]
-
Cell Culture: Primary cultures of cortical neurons are prepared from embryonic day 18 rat fetuses. Cortices are dissected, dissociated, and plated on poly-L-lysine-coated glass coverslips. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture. The external solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.3.
-
Drug Application: AMPA receptor-mediated currents are evoked by the rapid application of AMPA (100 µM). CP-465,022 and other antagonists are applied via the perfusion system at various concentrations to determine the dose-response relationship and calculate the IC50 value.
-
Data Analysis: The peak amplitude of the AMPA-evoked currents is measured before and after the application of the antagonist. The percentage of inhibition is calculated, and the IC50 is determined by fitting the concentration-response data to a logistic equation.
In Vivo Electrophysiology: Hippocampal Synaptic Transmission in Rats (as described in Menniti et al., 2003)[9]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a stimulating electrode is placed in the Schaffer collateral/commissural pathway of the hippocampus, while a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Electrophysiological Recording: Field excitatory postsynaptic potentials (fEPSPs) are evoked by electrical stimulation. The slope of the fEPSP is measured as an index of synaptic strength.
-
Drug Administration: A stable baseline of fEPSPs is recorded before the intravenous or subcutaneous administration of CP-465,022 or vehicle. The effect of the compound on synaptic transmission is monitored for several hours post-administration.
-
Data Analysis: The fEPSP slope is expressed as a percentage of the pre-drug baseline. The magnitude and duration of the inhibition of synaptic transmission are quantified.
In Vivo Models of Cerebral Ischemia (as described in Menniti et al., 2003)[9]
-
Global Ischemia Model (Four-Vessel Occlusion):
-
Surgical Procedure: In rats, both vertebral arteries are electrocauterized. On the following day, both common carotid arteries are occluded for 10 minutes to induce global cerebral ischemia.
-
Drug Administration: CP-465,022 or vehicle is administered at the time of reperfusion and again 4 hours later.
-
Outcome Assessment: After 7 days, the brains are processed for histology, and the extent of neuronal loss in the CA1 region of the hippocampus is quantified.
-
-
Focal Ischemia Model (Middle Cerebral Artery Occlusion - MCAO):
-
Surgical Procedure: The middle cerebral artery is occluded using an intraluminal filament for a specified duration (e.g., 2 hours), followed by reperfusion.
-
Drug Administration: CP-465,022 or vehicle is administered at the onset of reperfusion.
-
Outcome Assessment: After a set period (e.g., 24 or 48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to determine the infarct volume.
-
Mandatory Visualizations
Glutamatergic Synapse and AMPA Receptor Antagonism
Caption: Glutamatergic synapse showing non-competitive antagonism of the AMPA receptor by CP-465,022.
Experimental Workflow for In Vivo Cerebral Ischemia Study
Caption: Workflow for evaluating the neuroprotective effects of CP-465,022 in a rat model of focal cerebral ischemia.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of AMPA receptor antagonist perampanel against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 6. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 选择性非竞争性AMPA受体拮抗剂CP-465,022的功能特性 - Suppr | 超能文献 [suppr.wilddata.cn]
- 9. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduction of cerebral infarct size by non-competitive AMPA antagonists in rats subjected to permanent and transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of commonly used α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The performance of these antagonists is evaluated based on key quantitative metrics, supported by detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison of AMPA Antagonist Potency
The potency of AMPA receptor antagonists is commonly assessed through electrophysiological recordings and radioligand binding assays. Electrophysiology measures the functional inhibition of AMPA receptor-mediated currents, providing the half-maximal inhibitory concentration (IC50). Radioligand binding assays determine the affinity of a compound for the receptor, expressed as the inhibition constant (Ki).
Below is a summary of in vitro potency data for several widely studied AMPA receptor antagonists.
| Antagonist | Method | Preparation | Agonist | IC50 (µM) | Reference |
| NBQX | Whole-Cell Patch Clamp | Cultured mouse cortical neurons | AMPA | ~0.4 | |
| Radioligand Binding ([³H]AMPA) | Rat cortical membranes | - | 0.272 | ||
| GYKI 52466 | Whole-Cell Patch Clamp | Cultured mouse cortical neurons | AMPA | ~7.5 | |
| Field EPSP Recording | Rat hippocampal slices | - | 7.8 | ||
| PNQX | Whole-Cell Patch Clamp | Cultured mouse cortical neurons | AMPA | ~1 | |
| NS377 | Whole-Cell Patch Clamp | Cultured mouse cortical neurons | AMPA | ~15 | |
| CNQX | Radioligand Binding ([³H]AMPA) | Rat cortical membranes | - | 0.272 | |
| Perampanel | Ca²⁺ Influx Assay | Cultured rat cortical neurons | AMPA | 0.093 | |
| Field EPSP Recording | Rat hippocampal slices | - | 0.23 |
| Antagonist | Method | Radioligand | Preparation | Ki (µM) | Reference |
| CNQX | Radioligand Binding | [³H]AMPA | Rat brain synaptic membranes | 0.3 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of antagonists on AMPA receptor-mediated ion currents in cultured neurons.
Cell Preparation:
-
Primary cortical or hippocampal neurons are cultured on coverslips. For experiments, a coverslip is transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
Recording Configuration:
-
The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution. This allows for the control of the membrane potential and the measurement of ion currents across the entire cell membrane.
-
The membrane potential is typically held at -60 mV or -70 mV to record inward currents mediated by AMPA receptors.
Experimental Procedure:
-
A stable whole-cell recording is obtained from a neuron.
-
The AMPA receptor agonist (e.g., AMPA or kainate) is applied to the cell to evoke a baseline inward current.
-
After establishing a stable baseline response, the AMPA receptor antagonist is co-applied with the agonist at varying concentrations.
-
The inhibition of the agonist-evoked current by the antagonist is measured.
-
The IC50 value is determined by fitting the concentration-response data to a logistic function.
Solutions:
-
External Solution (aCSF): Contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Internal Pipette Solution: Contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2.
Radioligand Binding Assay
This method is used to determine the binding affinity of antagonists to the AMPA receptor.
Membrane Preparation:
-
Rat cortical tissue is homogenized in a buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) and varying concentrations of the unlabeled antagonist.
-
The incubation is carried out until equilibrium is reached.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for comparing AMPA antagonists.
Caption: AMPA Receptor Signaling Pathway and Antagonist Action.
Caption: In Vitro Experimental Workflow for AMPA Antagonists.
A Comparative Guide to the Neuroprotective Landscape of AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in mediating excitotoxic neuronal death has positioned them as a critical target for neuroprotective strategies in a range of neurological disorders, including stroke, traumatic brain injury (TBI), and epilepsy. Antagonists of the AMPA receptor have demonstrated significant promise in preclinical models by mitigating the downstream effects of excessive glutamatergic stimulation. This guide provides a comparative analysis of the neuroprotective profiles of prominent AMPA antagonists, supported by experimental data, to aid researchers in their evaluation and selection of these compounds for further investigation.
Unraveling the Mechanism: AMPA Receptor-Mediated Excitotoxicity
Glutamate, the principal excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin under pathological conditions such as ischemia. The overactivation of AMPA receptors leads to an excessive influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This ionic imbalance triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. AMPA receptor antagonists can be broadly categorized into two classes based on their mechanism of action: competitive and non-competitive antagonists. Competitive antagonists bind to the same site as glutamate, preventing receptor activation. Non-competitive antagonists, on the other hand, bind to an allosteric site, inducing a conformational change that inhibits ion channel function.
AMPA Receptor Excitotoxicity Pathway
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the neuroprotective effects of key AMPA antagonists across various preclinical models. The data is presented to facilitate a direct comparison of their efficacy in reducing neuronal damage and improving functional outcomes.
Table 1: Neuroprotective Effects of AMPA Antagonists in Ischemic Stroke Models (Rodent MCAO)
| Antagonist | Class | Model | Dose | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Perampanel | Non-competitive | Rat tMCAO (90 min) | 1.5 mg/kg | Intraperitoneal | Significant reduction (p < 0.05) | Improved motor function (p < 0.05) | [1] |
| NBQX | Competitive | Rat pMCAO | 30 mg/kg x 2 | Intravenous | 27% (cortical) | Not specified | [2] |
| GYKI 52466 | Non-competitive | Rat pMCAO | 10 mg/kg loading, 15 mg/kg/hr infusion | Intravenous | 68% (cortical) | Improved neurological deficits | [3] |
| Talampanel | Non-competitive | Rat tMCAO (1 hr) | 10 mg/kg x 6 | Intraperitoneal | 47.3% (30 min delay), 48.5% (2 hr delay) | Improved motor coordination | [4][5] |
Table 2: Neuroprotective Effects of AMPA Antagonists in Traumatic Brain Injury (TBI) Models
| Antagonist | Class | Model | Dose | Administration Route | Outcome | Reference |
| Perampanel | Non-competitive | Rat Lateral Fluid Percussion | 5 mg/kg | Oral | Reduced cognitive impairments, attenuated increase in pro-apoptotic bax/bcl-xL ratio | [6][7] |
| Talampanel | Non-competitive | Rat Fluid Percussion | 4 mg/kg bolus + 4 mg/kg/hr infusion | Intravenous | Significantly reduced total contusion area (when administered 30 min post-trauma) | [8] |
Table 3: Anticonvulsant and Neuroprotective Effects of AMPA Antagonists in Epilepsy Models
| Antagonist | Class | Model | Dose | Administration Route | Outcome | Reference |
| Perampanel | Non-competitive | Mouse Intrahippocampal Kainate | Not specified | Not specified | Markedly suppressed seizures | [2] |
| NBQX | Competitive | Rat PTZ-induced Chronic Epilepsy | 20 mg/kg | Intraperitoneal | Increased seizure latency, decreased seizure duration and severity | [9] |
Table 4: Receptor Binding Affinity of AMPA Antagonists
| Antagonist | Class | Binding Affinity | Reference |
| Perampanel | Non-competitive | IC50: 93 nM (AMPA-induced Ca2+ influx); Kd: 59.8 nM | [4][10] |
| GYKI 52466 | Non-competitive | IC50: 11 µM (AMPA-activated currents) | [11] |
| NBQX | Competitive | Not specified in provided results | |
| Talampanel | Non-competitive | Not specified in provided results |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the neuroprotective efficacy of AMPA antagonists.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This widely used model mimics focal ischemic stroke.
tMCAO Workflow
Procedure:
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Incision: A midline incision is made in the neck to expose the carotid artery.
-
Artery Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.
-
Occlusion: A nylon monofilament is inserted into the ICA via the ECA stump and advanced to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Closure: The incision is sutured, and the animal is allowed to recover.
Neurological Deficit Scoring
Functional outcome after stroke is a critical measure of neuroprotection. The Bederson score is a commonly used scale.
Bederson Scoring Scale:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Circling behavior.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).
Procedure:
-
Brain Extraction: At a predetermined time point post-ischemia, the animal is euthanized, and the brain is rapidly removed.
-
Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a specified duration (e.g., 15-30 minutes).
-
Fixation: The stained slices are fixed in a formalin solution.
-
Image Analysis: The slices are imaged, and the unstained (infarcted) and stained (viable) areas are quantified using image analysis software. The infarct volume is calculated by summing the infarcted area of each slice and multiplying by the slice thickness.
Discussion and Future Directions
The presented data highlights the neuroprotective potential of both competitive and non-competitive AMPA antagonists in various models of neurological injury. Non-competitive antagonists like perampanel and GYKI 52466 have shown robust efficacy in reducing infarct volume and improving functional outcomes in stroke models.[1][3] An advantage of non-competitive antagonists is that their action is not surmounted by high concentrations of glutamate, which can occur during excitotoxic events.[11]
Competitive antagonists such as NBQX have also demonstrated neuroprotective effects, although their efficacy can be influenced by the concentration of endogenous glutamate.[2] The choice between a competitive and non-competitive antagonist may depend on the specific pathological context and the desired therapeutic window.
While the preclinical data are promising, the translation of these findings to the clinic has been challenging. Issues such as poor blood-brain barrier penetration, off-target effects, and a narrow therapeutic window have hampered the clinical development of some AMPA antagonists. Perampanel is a notable exception, having been approved for the treatment of epilepsy.[12] Its demonstrated neuroprotective effects in preclinical models of stroke and TBI suggest its potential for repurposing in these indications.[1][6][7]
Future research should focus on head-to-head comparative studies of different AMPA antagonists under standardized experimental conditions to provide a more definitive assessment of their relative efficacy. Furthermore, the exploration of novel, highly selective AMPA antagonists with improved pharmacokinetic and safety profiles is crucial for their successful clinical translation as neuroprotective agents. The development of antagonists with subunit-specific actions may also offer a more targeted approach with fewer side effects.
References
- 1. AMPA Receptor Antagonist Perampanel Ameliorates Post-Stroke Functional and Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-competitive AMPA glutamate receptors antagonism by perampanel as a strategy to counteract hippocampal hyper-excitability and cognitive deficits in cerebral amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute administration of perampanel, an AMPA receptor antagonist, reduces cognitive impairments after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Talampanel, a novel noncompetitive AMPA antagonist, is neuroprotective after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 11. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of CP-465022 Maleate: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal and handling of CP-465022 maleate, a potent and selective noncompetitive AMPA receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical management in a research setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₀H₂₈ClFN₄O₅ |
| Molecular Weight | 579.02 g/mol |
| CAS Number | 199656-46-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| IC₅₀ | 25 nM (for Kainate-induced response) |
Proper Disposal Procedures
While specific regulations may vary by institution and locality, the following step-by-step procedure outlines the recommended best practices for the disposal of this compound. This guidance is based on the general principles of laboratory chemical waste management for non-hazardous substances.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Decontamination of Empty Containers
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent in which this compound is soluble, such as DMSO, followed by a rinse with water.
-
Collection of Rinsate: Collect the solvent rinsate in a designated chemical waste container. Do not discard the rinsate down the drain.
-
Container Disposal: Once decontaminated, the empty container can typically be disposed of in the regular laboratory glass or solid waste stream. Deface the label to prevent misuse.
Step 3: Disposal of Unused or Waste this compound
-
Small Quantities (Solid):
-
For very small residual amounts of solid this compound, carefully sweep the material into a designated chemical waste container.
-
Avoid generating dust. If necessary, moisten the material slightly with a suitable solvent before sweeping.
-
-
Solutions:
-
Solutions of this compound should be collected in a clearly labeled, sealed, and appropriate chemical waste container.
-
The container should be labeled with the full chemical name ("this compound") and the solvent used.
-
-
Waste Segregation:
-
Segregate the waste containing this compound from other waste streams to avoid accidental reactions.
-
Step 4: Final Disposal
-
All chemical waste containing this compound must be disposed of through your institution's official hazardous waste management program.
-
Follow your institution's specific procedures for waste pickup and disposal.
Important Considerations:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations in your area.
-
Avoid Drain Disposal: Do not dispose of this compound, in either solid or solution form, down the sanitary sewer.
-
Avoid Trash Disposal: Do not dispose of untreated this compound in the regular trash.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. As a noncompetitive antagonist of the AMPA receptor, it blocks the downstream signaling cascade initiated by glutamate binding.
Caption: AMPA Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in vitro.
Safe Handling and Disposal of CP-465022 Maleate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of CP-465022 maleate, a potent, selective, noncompetitive AMPA receptor antagonist.[1][2] Given its high potency, indicated by an IC50 of 25 nM in rat cortical neurons, this compound must be handled with stringent safety protocols to minimize exposure.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Known Biological Activity:
-
Mechanism of Action: Selective, non-competitive antagonist of the AMPA receptor.[2]
-
Potential Effects: As an AMPA receptor antagonist with anticonvulsant activity, systemic exposure could lead to neurological effects.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of compatible chemical-resistant gloves. Change gloves frequently and immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is required. It should close in the back. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are required to protect against splashes. A face shield must be worn in conjunction with goggles when handling the powder or solutions. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator or a higher level of respiratory protection is necessary when handling the powder outside of a certified chemical fume hood or containment device to prevent inhalation. Surgical masks are not sufficient. |
Engineering Controls
-
Ventilation: All procedures involving the handling of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.
-
Designated Area: Establish a designated area for handling potent compounds like this compound. This area should be clearly marked.
Operational Plan: Weighing and Stock Solution Preparation
This protocol outlines the steps for safely preparing a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)[3]
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vials with screw caps
-
Calibrated pipettes
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the work area within the chemical fume hood is clean and decontaminated.
-
Weighing:
-
Tare the analytical balance with a tared vial or weigh boat inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid generating dust.
-
Once the desired weight is obtained, securely cap the vial.
-
-
Solubilization:
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the compound to achieve the desired stock concentration.[3]
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Decontamination:
-
Wipe down the spatula, weigh boat, and any surfaces inside the fume hood with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), or dispose of them as hazardous waste.
-
Carefully doff PPE, disposing of gloves and other disposable items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[4]
-
Safe Handling Workflow for Potent Compounds
Caption: Workflow for handling potent compounds like this compound.
Spill and Emergency Procedures
Immediate action is crucial in the event of a spill.
-
Small Spill (inside a fume hood):
-
Decontaminate the area using an appropriate kit.
-
Absorb the spill with inert material and place it in a sealed container for disposal.
-
Wipe the area with a deactivating solution.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent others from entering the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Wash out mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
